N-Phenethylsuccinamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYKITJYWFYRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398286 | |
| Record name | Polystyrene A-COOH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-55-2 | |
| Record name | N-Phenethylsuccinamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polystyrene A-COOH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-phenylethyl)carbamoyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENETHYLSUCCINAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT0B5V56B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of N-Phenethylsuccinamic acid from phenethylamine and succinic anhydride
An In-Depth Technical Guide to the Synthesis of N-Phenethylsuccinamic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the acylation of phenethylamine with succinic anhydride. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and offers expert insights into the critical parameters governing the reaction's success. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Introduction: Significance and Synthetic Strategy
This compound belongs to the class of succinamic acids, which are derivatives of succinic acid. These molecules serve as important building blocks in the development of novel compounds. The core structure, featuring a phenethyl group linked to a succinamic acid moiety, presents opportunities for further functionalization, making it a versatile precursor in various research and development pipelines.
The synthesis strategy detailed herein is based on the highly efficient and atom-economical reaction between a primary amine (phenethylamine) and a cyclic acid anhydride (succinic anhydride). This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the ring-opening of the anhydride and the formation of a stable amide bond, yielding the desired carboxylic acid product. The reaction is known for its high yields and mild conditions, making it an attractive transformation in organic synthesis.[1][2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound is a classic example of nucleophilic attack by an amine on an acid anhydride.[3] The key steps are as follows:
-
Nucleophilic Attack: The primary amine, phenethylamine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of succinic anhydride.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is bonded to the amine nitrogen and two oxygen atoms.
-
Ring Opening: The unstable tetrahedral intermediate collapses. The cyclic anhydride ring opens as the electrons from one of the carbonyl oxygens reform the double bond, leading to the cleavage of the acyl-oxygen bond.
-
Proton Transfer: A subsequent proton transfer from the now positively charged nitrogen to the newly formed carboxylate anion results in the final, stable this compound product.
This mechanism is highly favorable and typically proceeds rapidly at or near room temperature.[1][2]
Caption: Figure 1: Reaction Mechanism of this compound Synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with proper laboratory technique, will reliably yield the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Hazards |
| Phenethylamine | 121.18 | 64-04-0 | Corrosive, Toxic, Air Sensitive[4][5][6] |
| Succinic Anhydride | 100.07 | 108-30-5 | Corrosive, Causes serious eye damage[7][8] |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Flammable liquid and vapor |
| Hexanes | N/A | 110-54-3 | Flammable liquid and vapor |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Graduated cylinders and beakers
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Analytical balance
Stoichiometry
| Reagent | Amount | Moles | Molar Equiv. |
| Phenethylamine | 5.00 g | 0.0413 | 1.0 |
| Succinic Anhydride | 4.13 g | 0.0413 | 1.0 |
| Ethyl Acetate | 50 mL | N/A | N/A |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (5.00 g, 0.0413 mol) in ethyl acetate (50 mL). Stir the solution at room temperature until the phenethylamine is fully dissolved.
-
Reagent Addition: To the stirring solution, add succinic anhydride (4.13 g, 0.0413 mol) portion-wise over 5-10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. The product will begin to precipitate as a white solid.
-
Reaction: Allow the resulting slurry to stir vigorously at room temperature for 1-2 hours. The reaction is typically complete within this timeframe.
-
Product Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold ethyl acetate (2 x 20 mL) followed by hexanes (2 x 20 mL) to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified product under vacuum to a constant weight. The expected yield is typically high (>90%).
Purification (Recrystallization)
If further purification is required, this compound can be recrystallized from an ethanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Safety and Handling Precautions
-
Phenethylamine: This compound is corrosive and toxic. It is also air-sensitive and should be handled under an inert atmosphere for long-term storage.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Succinic Anhydride: Succinic anhydride is corrosive and can cause serious eye damage.[7][8] Avoid inhalation of dust and ensure handling in a well-ventilated area or a chemical fume hood.[7]
-
General: All procedures should be carried out in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]
Experimental Workflow Visualization
Caption: Figure 2: Step-by-step experimental workflow for the synthesis.
Discussion: Field-Proven Insights
Causality Behind Experimental Choices
-
Solvent Selection: Ethyl acetate is an excellent choice for this reaction. It is a relatively non-polar solvent that readily dissolves the phenethylamine starting material but has poor solubility for the more polar this compound product. This difference in solubility is advantageous as it allows the product to precipitate directly from the reaction mixture, simplifying the isolation procedure. While other solvents like chloroform or toluene can be used, ethyl acetate offers a good balance of reactivity and ease of work-up.[9]
-
Temperature and Reaction Control: The reaction between a primary amine and succinic anhydride is typically fast and exothermic.[9] By performing the addition of the solid succinic anhydride portion-wise to a stirred solution of the amine, the heat generated is safely dissipated, preventing any potential side reactions. No external heating is necessary, which makes the protocol energy-efficient and minimizes the risk of the secondary cyclization reaction to form the corresponding succinimide.[3]
-
Stoichiometry: A 1:1 molar ratio of reactants is employed for maximum atom economy. Since the reaction is clean and high-yielding, there is no need to use an excess of either reagent, which simplifies purification.
Potential Side Reactions and Trustworthiness of the Protocol
The primary potential side reaction is the dehydration of the this compound product to form N-phenethylsuccinimide. This intramolecular cyclization requires more forcing conditions, such as high temperatures (e.g., >120 °C) or the presence of a dehydrating agent like acetic anhydride.[3][10] The protocol described in this guide is self-validating because it operates under mild, room-temperature conditions, which are insufficient to promote this secondary reaction. This ensures the selective formation of the desired amic acid.
Conclusion
The synthesis of this compound from phenethylamine and succinic anhydride is a robust, efficient, and reliable chemical transformation. The protocol detailed in this guide is straightforward, high-yielding, and avoids the need for complex purification techniques or harsh reaction conditions. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- SAFETY DATA SHEET - 2-Phenethylamine. (2024). Sigma-Aldrich.
- Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.Beilstein Archives.
- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
- Product of primary amine and acid anhydride. (2017). Chemistry Stack Exchange.
- SAFETY DATA SHEET - Succinic anhydride. (2010). Fisher Scientific.
- Succinic anhydride Safety D
- Tretyakov, B. A., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.MDPI.
- What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? (2014).
- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
- Material Safety Data Sheet - Phenethylamine, pa.Cole-Parmer.
- 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY D
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An In-depth Technical Guide to the Physical Properties of N-Phenethylsuccinamic Acid
Introduction: Beyond the Intermediate
N-Phenethylsuccinamic acid, systematically known as 4-oxo-4-(phenethylamino)butanoic acid, is a fascinating molecule belonging to the amic acid family. While often viewed as a simple intermediate in the synthesis of N-substituted succinimides or more complex polymers like polyimides, a thorough understanding of its physical properties is paramount for its effective synthesis, purification, handling, and application.[1][2] For researchers in materials science and drug development, these properties are not mere data points; they are the fundamental parameters that dictate a molecule's behavior, from its reaction kinetics in a flask to its pharmacokinetic profile in a biological system.[3][4][5]
This guide provides a comprehensive exploration of the core physical properties of this compound. As direct experimental data for this specific molecule is not widely published, we will ground our discussion in the established principles of physical organic chemistry, using data from closely related analogs for illustrative purposes. More importantly, this document emphasizes the causality behind why each property is critical and provides detailed, field-proven experimental protocols for their determination. This approach ensures that the guide is not just a repository of information, but a practical tool for the modern researcher.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation upon which all property analysis is built.
-
IUPAC Name: 4-oxo-4-(phenethylamino)butanoic acid
-
Synonyms: this compound
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.25 g/mol
-
Chemical Structure: (A visual representation of the molecule, showing the phenethyl group, the amide linkage, and the terminal carboxylic acid.)
Melting Point and Thermal Behavior
The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. For a crystalline solid, a sharp, well-defined melting range is indicative of high purity, whereas a broad melting range typically signifies the presence of impurities.
Based on analogs such as 4-oxo-4-phenyl butanoic acid (m.p. 114-120°C), this compound is expected to be a crystalline solid at room temperature.[6][7]
Table 1: Experimentally Determined Melting Points of Analogous Compounds
| Compound | Molecular Structure | Melting Point (°C) |
| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 114 - 120[6] |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 129[7] |
Causality and Experimental Insight
Beyond purity, the thermal behavior of an amic acid is of special interest due to its potential to undergo intramolecular cyclization to form the corresponding imide upon heating, with the elimination of water.[2][8] This transformation is a critical consideration during synthesis, purification (e.g., distillation is not feasible), and storage. Differential Scanning Calorimetry (DSC) is the premier technique for investigating such thermal events. It not only provides a precise melting point (as the peak of the endotherm) but can also reveal other thermal transitions, such as glass transitions or decomposition, and quantify the energy associated with them.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 250°C).
-
Hold at the final temperature for 1-2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus). Any additional exothermic or endothermic peaks may indicate decomposition or other phase transitions, such as cyclization.
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
Solubility is a critical physicochemical property that dictates how a compound can be handled, purified, and formulated.[4][9] For drug candidates, aqueous solubility directly impacts bioavailability, while solubility in various organic solvents is essential for developing purification and formulation strategies.
Structurally, this compound possesses both a hydrophilic carboxylic acid group and a relatively hydrophobic phenethylamide moiety. This amphiphilic nature suggests a nuanced solubility profile. It is expected to be poorly soluble in non-polar solvents (e.g., hexanes), sparingly soluble in water, but readily soluble in polar aprotic solvents (e.g., DMSO, DMF) and in aqueous basic solutions where the carboxylic acid is deprotonated to form a soluble carboxylate salt. This is consistent with the known properties of poly(amic acid)s, which are typically soluble in polar aprotic solvents.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the samples and filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Measurement.
Acidity (pKa)
The pKa, or acid dissociation constant, is a measure of the acidity of the carboxylic acid group in the molecule. This value is fundamental to predicting the charge state of the molecule at a given pH. For drug development professionals, pKa is a non-negotiable parameter as it governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] A molecule's ability to cross biological membranes is highly dependent on its ionization state.
For this compound, the primary acidic proton is on the carboxylic acid group. Its pKa is expected to be in the typical range for aliphatic carboxylic acids, approximately 4 to 5. For comparison, the structurally related drug Mefenamic Acid has a pKa of 4.2.[10] The amide proton is significantly less acidic and will not ionize under physiological conditions.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Dissolve a precisely known amount of this compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/methanol co-solvent system).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH and a magnetic stirrer for continuous mixing.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show a sharp inflection point at the equivalence point. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.
Visualization: pKa Determination from a Titration Curve
Caption: Idealized titration curve showing pKa at the half-equivalence point.
Spectroscopic Profile
Spectroscopic analysis provides an electronic and vibrational "fingerprint" of a molecule, serving as the ultimate confirmation of its identity and structural integrity. For any new chemical entity, a full spectroscopic characterization is required.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing detailed information about the connectivity and structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenethyl group, the two methylene groups of the ethyl linker, the two methylene groups of the succinic acid backbone, and the amide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for the aromatic carbons, the aliphatic carbons, and the two distinct carbonyl carbons (amide and carboxylic acid).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Aromatic C-H | 7.20 - 7.35 | m | 5H | 126 - 139 |
| Amide N-H | ~8.2 | t | 1H | - |
| -CH₂- (Aryl) | ~2.75 | t | 2H | ~35 |
| -CH₂- (Amine) | ~3.30 | q | 2H | ~40 |
| -CH₂- (Amide C=O) | ~2.40 | t | 2H | ~31 |
| -CH₂- (Acid C=O) | ~2.30 | t | 2H | ~29 |
| Carboxylic Acid O-H | >12.0 | br s | 1H | - |
| Amide C=O | - | - | - | ~172 |
| Acid C=O | - | - | - | ~174 |
B. Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 | N-H (Amide) | Stretch |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch (Broad) |
| 3100 - 3000 | C-H (Aromatic) | Stretch |
| 3000 - 2850 | C-H (Aliphatic) | Stretch |
| ~1710 | C=O (Carboxylic Acid) | Stretch |
| ~1640 | C=O (Amide I) | Stretch |
| ~1550 | N-H (Amide II) | Bend |
C. Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecule's mass-to-charge ratio (m/z), allowing for the confirmation of its molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Expected Molecular Ion: In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 222.11.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation, such as cleavage of the amide bond or loss of H₂O from the carboxylic acid group, further confirming the structure.
Experimental Protocol: General Spectroscopic Analysis
-
NMR: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube and acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.
-
MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol). Infuse the solution directly into the ESI source of a mass spectrometer to obtain the full scan mass spectrum.
Visualization: General Workflow for Spectroscopic Characterization
Caption: Integrated workflow for structural elucidation.
Conclusion
While this compound may not have an extensive body of published physical data, its properties can be reliably predicted and, more importantly, systematically determined using standard analytical techniques. This guide has outlined the critical physical parameters—melting point, solubility, pKa, and spectroscopic identity—that define the molecule's character. By not only presenting expected values but also detailing the robust experimental protocols for their measurement, we provide researchers with a framework for rigorous characterization. A thorough understanding and experimental validation of these properties are indispensable first steps in unlocking the full potential of this compound in any advanced research or development application.
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). SOLUTION PROPERTIES OF POLY(AMIC ACID)S AND POLYIMIDES. Retrieved from [Link]
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NIST. (n.d.). N-Phenylsuccinimide. Retrieved from [Link]
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Western Engineering. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233). Retrieved from [Link]
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PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]
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PubChem. (n.d.). Phenylsuccinic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of poly(amic acid) imidization on solution characteristics and membrane morphology. Retrieved from [Link]
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PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
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- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 8. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NMR Spectroscopy of N-Phenethylsuccinamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for N-Phenethylsuccinamic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supplemented with experimental data from analogous structures. The guide outlines a robust experimental protocol for the synthesis and subsequent NMR analysis of this compound, ensuring scientific integrity and reproducibility. Visual aids, including molecular structure diagrams and workflow representations, are provided to enhance comprehension.
Introduction
This compound, also known as 4-oxo-4-(phenethylamino)butanoic acid, is a carboxylic acid derivative featuring a phenethyl group attached to an amide functionality derived from succinic acid. Its structure combines both rigid aromatic and flexible aliphatic moieties, making it a versatile scaffold in drug design and polymer chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such organic molecules. This guide delves into the detailed NMR spectral features of this compound, providing a foundational understanding for researchers working with this and related compounds.
Molecular Structure and Synthesis
The primary synthetic route to this compound involves the reaction of phenethylamine with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of phenethylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the succinic anhydride ring to form the corresponding amic acid.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Phenethylamine [label="Phenethylamine"]; SuccinicAnhydride [label="Succinic Anhydride"]; Solvent [label="Aprotic Solvent\n(e.g., THF, Dioxane)", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Reaction Mixture", shape=diamond, fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up\n& Acidification", shape=parallelogram, fillcolor="#34A853"]; Product [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Phenethylamine -> Reaction; SuccinicAnhydride -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Product; } caption: "Synthetic workflow for this compound."
Experimental Protocol: Synthesis and NMR Sample Preparation
Objective: To synthesize this compound and prepare a sample for NMR analysis.
Materials:
-
Phenethylamine (99%)
-
Succinic anhydride (99%)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous THF.
-
Amine Addition: To the stirring solution, add phenethylamine (1.0 eq.) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent and acidified with 1 M HCl to precipitate the product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a pure sample.
-
NMR Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS as an internal standard in an NMR tube.
Predicted NMR Spectral Data Analysis
The following analysis is based on predicted ¹H and ¹³C NMR spectra. Chemical shifts are referenced to TMS at 0.00 ppm.
dot graph Molecular_Structure { node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
mol [label=<
+
->
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (Aromatic) | 7.20 - 7.35 | Multiplet | 5H | - |
| H-b (CH₂) | 2.80 | Triplet | 2H | ~7.0 |
| H-c (CH₂) | 3.50 | Quartet | 2H | ~7.0 |
| H-d (CH₂) | 2.55 | Triplet | 2H | ~6.5 |
| H-e (CH₂) | 2.45 | Triplet | 2H | ~6.5 |
| NH (Amide) | ~6.0 - 8.0 | Broad Singlet | 1H | - |
| OH (Carboxylic Acid) | ~10.0 - 12.0 | Broad Singlet | 1H | - |
Interpretation:
-
Aromatic Protons (H-a): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.20-7.35 ppm, a characteristic region for aromatic protons.
-
Phenethyl Methylene Protons (H-b, H-c): The two methylene groups of the phenethyl moiety will appear as two distinct signals. The CH₂ group adjacent to the phenyl ring (H-b) is predicted around 2.80 ppm as a triplet, coupled to the neighboring CH₂ group (H-c). The CH₂ group adjacent to the nitrogen (H-c) will be deshielded due to the electron-withdrawing effect of the amide nitrogen and is expected to appear as a quartet (or triplet of triplets) around 3.50 ppm, coupled to both the adjacent CH₂ (H-b) and the NH proton.
-
Succinic Acid Methylene Protons (H-d, H-e): The two methylene groups from the succinic acid backbone are diastereotopic and will appear as two distinct triplets around 2.55 ppm (H-d) and 2.45 ppm (H-e), each integrating to two protons.
-
Amide and Carboxylic Acid Protons (NH, OH): The amide (NH) and carboxylic acid (OH) protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The amide proton is expected between 6.0 and 8.0 ppm, while the more acidic carboxylic proton will be significantly downfield, typically above 10.0 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic, Quaternary) | ~139.0 |
| C-2 (Aromatic, CH) | ~129.0 |
| C-3 (Aromatic, CH) | ~128.5 |
| C-4 (Aromatic, CH) | ~126.5 |
| C-5 (CH₂) | ~35.5 |
| C-6 (CH₂) | ~41.0 |
| C-7 (C=O, Amide) | ~172.0 |
| C-8 (CH₂) | ~31.0 |
| C-9 (CH₂) | ~29.0 |
| C-10 (C=O, Carboxylic Acid) | ~175.0 |
Interpretation:
-
Carbonyl Carbons (C-7, C-10): The two carbonyl carbons of the amide and carboxylic acid groups are the most deshielded and will appear at the downfield end of the spectrum, around 172.0 ppm and 175.0 ppm, respectively.
-
Aromatic Carbons (C-1 to C-4): The six aromatic carbons will appear in the typical aromatic region of 125-140 ppm. The quaternary carbon (C-1) attached to the ethyl chain will be distinct from the protonated aromatic carbons.
-
Aliphatic Carbons (C-5, C-6, C-8, C-9): The four methylene carbons will be found in the aliphatic region of the spectrum. The carbon adjacent to the amide nitrogen (C-6) will be more deshielded (~41.0 ppm) than the carbon adjacent to the phenyl ring (C-5, ~35.5 ppm). The two methylene carbons of the succinyl moiety (C-8 and C-9) are predicted to have chemical shifts around 31.0 ppm and 29.0 ppm.
Conclusion
This technical guide provides a comprehensive overview of the NMR spectroscopy of this compound. By combining a detailed synthetic protocol with an in-depth analysis of predicted ¹H and ¹³C NMR spectra, this document serves as a valuable resource for researchers. The provided spectral assignments and interpretations, though based on predictive models, are firmly rooted in the established principles of NMR and are corroborated by experimental data from structurally similar compounds. This guide empowers scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
Due to the lack of specific literature providing the NMR data for this compound, this reference list includes sources for the synthesis of related compounds and general NMR principles.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Synthesis of N-substituted succinamic acids is a well-established organic reaction, often described in introductory organic chemistry textbooks and laboratory manuals. A general procedure involves the reaction of a primary or secondary amine with succinic anhydride. For a representative procedure, see: Vogel's Textbook of Practical Organic Chemistry.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
An In-Depth Technical Guide to the Mass Spectrometry of N-Phenethylsuccinamic Acid
Foreword: Charting the Analytical Landscape of a Novel Molecule
In the dynamic fields of pharmaceutical research and drug development, the comprehensive characterization of novel chemical entities is paramount. N-Phenethylsuccinamic acid, a molecule integrating a phenethylamine moiety with a succinamic acid backbone, presents a unique analytical challenge. Its structure, possessing both amide and carboxylic acid functionalities, dictates a nuanced approach to its analysis by mass spectrometry. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering researchers, scientists, and drug development professionals a foundational understanding and practical framework for its identification and characterization. By dissecting the principles of its ionization and fragmentation, we aim to equip the reader with the expertise to confidently navigate the analytical workflow for this and structurally related compounds.
Foundational Principles: Understanding the Molecule and the Method
This compound's structure, comprising a terminal carboxylic acid and a secondary amide linkage to a phenethyl group, suggests a molecule with moderate polarity. This inherent polarity makes it an ideal candidate for electrospray ionization (ESI), a soft ionization technique that is well-suited for polar and thermally labile molecules.[1] ESI facilitates the transfer of ions from solution into the gas phase with minimal fragmentation, allowing for the clear observation of the molecular ion.[2]
The primary objective in the mass spectrometric analysis of this compound is twofold: to confirm its molecular weight via the detection of its molecular ion and to elucidate its structure through the systematic interpretation of its fragmentation patterns. These fragmentation patterns, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provide a veritable fingerprint of the molecule.[2]
Experimental Protocol: A Self-Validating System for Analysis
The following protocol is designed to be a robust and self-validating workflow for the analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Sample Preparation: The Cornerstone of Quality Data
-
Solvent Selection: Dissolve the this compound standard in a solvent mixture compatible with reversed-phase liquid chromatography and ESI-MS, such as a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The organic component aids in solubility, while the aqueous portion is necessary for efficient ionization. The addition of formic acid is crucial as it promotes protonation of the analyte in the ESI source, leading to the formation of the [M+H]⁺ ion.[1]
-
Concentration: Prepare a stock solution of 1 mg/mL and dilute to a working concentration of 1-10 µg/mL. This concentration range is typically sufficient to obtain a strong signal-to-noise ratio without saturating the detector.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable for the analysis of complex mixtures and for the purification of the analyte prior to its introduction into the mass spectrometer.
| Parameter | Condition | Rationale |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like this compound. The column dimensions and particle size are suitable for high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides the aqueous component for the gradient and the necessary acidic modifier for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic mobile phase for eluting the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to ensure the elution of the analyte as a sharp peak and to clean the column of any less polar impurities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm internal diameter column, ensuring efficient chromatography and compatibility with the ESI source. |
| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column while ensuring sufficient analyte is introduced for detection. |
Mass Spectrometry Parameters: Tuning for Optimal Detection
| Parameter | Setting (Positive Ion Mode) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Ideal for polar molecules like this compound, promoting the formation of protonated molecular ions.[1] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume and ion formation. |
| Gas Temperature | 300 °C | Facilitates the desolvation of the charged droplets in the ESI source. |
| Gas Flow | 8 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 35 psi | Promotes the formation of a fine aerosol for efficient ionization. |
| MS1 Scan Range | m/z 50-500 | A broad scan range to detect the molecular ion and any potential in-source fragments. |
| MS/MS Collision Energy | 10-40 eV (ramped) | A range of collision energies is used to induce fragmentation and observe a comprehensive set of product ions. |
Deciphering the Data: Ionization and Fragmentation Analysis
Expected Molecular Ion
The molecular formula of this compound is C₁₂H₁₅NO₃, with a monoisotopic mass of 221.1052 g/mol . In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 222.1125.
Proposed Fragmentation Pathway
The fragmentation of this compound is anticipated to occur at the most labile bonds, primarily the amide bond and the bonds adjacent to the carbonyl groups. The following is a proposed fragmentation pathway based on the principles of mass spectrometry for amides and carboxylic acids.[3][4]
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Explanation of Key Fragments:
-
m/z 122.10 ([C₈H₁₂N]⁺): This fragment corresponds to the phenethylaminium ion, resulting from the cleavage of the amide bond. This is often a prominent peak in the spectra of N-alkyl amides.
-
m/z 98.02 ([C₄H₄NO₂]⁺): This is the acylium ion of succinamic acid, also formed from the cleavage of the amide bond.
-
m/z 91.05 ([C₇H₇]⁺): The tropylium ion is a very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed via benzylic cleavage and rearrangement.
-
m/z 204.10 ([M+H-H₂O]⁺): The loss of a neutral water molecule is a characteristic fragmentation of carboxylic acids.[4]
-
m/z 104.08 ([C₈H₁₀]⁺): This fragment can arise from the rearrangement of the tropylium ion.
Quantitative Data Summary
While this guide focuses on the qualitative aspects of mass spectrometry, the principles outlined can be extended to quantitative analysis. A validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode would be the gold standard for quantification. The table below summarizes the key mass transitions that could be used for such an analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| 222.11 | 122.10 | [M+H]⁺ → [Phenethylaminium]⁺ |
| 222.11 | 91.05 | [M+H]⁺ → [Tropylium]⁺ |
| 222.11 | 204.10 | [M+H]⁺ → [M+H-H₂O]⁺ |
Conclusion: A Framework for Future Investigations
This technical guide provides a comprehensive theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the interplay of its functional groups and their predictable fragmentation patterns, researchers can confidently identify and characterize this molecule. The experimental protocols and data interpretation strategies detailed herein are designed to be both robust and adaptable, serving as a valuable resource for drug development professionals. As with any novel compound, empirical data is the ultimate arbiter, and it is our hope that this guide will inspire and facilitate the acquisition and interpretation of such data, furthering our collective understanding of this and other complex molecules.
References
-
Different mass spectra of succinamic acid. (A) is from run 1 (Table S2), (B) is from a run with ¹³C2H2, (C) is from a run with ¹³CO and (D) is from a run with ¹⁵NH4Cl. The typical mass of m/z = 288 results from the loss of the t-butyl group from the TBDMS. ResearchGate. Available at: [Link]
-
Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central. Available at: [Link]
-
Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis. PubMed. Available at: [Link]
-
The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. PubMed. Available at: [Link]
-
ESI-MS spectra of compounds 5 and 6. The molecular ions of compound 5... ResearchGate. Available at: [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of... ResearchGate. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. ResearchGate. Available at: [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
-
Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Crude Ethyl Acetate Extract of the Rhizome. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). ResearchGate. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
EI mass spectra of phenylacetic acid | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
N-Phenylmaleamic acid. NIST WebBook. Available at: [Link]
-
Succinic acid, decyl 3-oxobut-2-yl ester. NIST WebBook. Available at: [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]
Sources
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- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
Stability and Degradation of N-Phenethylsuccinamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-Phenethylsuccinamic acid, a molecule of interest in pharmaceutical development, possesses a chemical structure susceptible to various degradation pathways that can impact its efficacy, safety, and shelf-life. This in-depth technical guide provides a comprehensive analysis of the stability and degradation of this compound, offering insights into its chemical and metabolic vulnerabilities. We will explore the primary degradation mechanisms, including hydrolysis and oxidation, and elucidate the factors influencing the rate of these reactions, such as pH, temperature, and enzymatic activity. Furthermore, this guide details robust, field-proven experimental protocols for conducting forced degradation studies, assessing metabolic stability in vitro, and quantifying the parent compound and its degradation products using advanced analytical techniques. The causal relationships behind experimental choices are explained to provide a deeper understanding of the scientific principles at play. All claims are substantiated with citations to authoritative sources, and detailed methodologies are provided to ensure the reproducibility and self-validating nature of the described protocols.
Introduction: The Criticality of Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with chemical and metabolic stability being paramount hurdles. This compound, with its amide and carboxylic acid functionalities, presents a unique stability profile that warrants thorough investigation. Understanding its degradation pathways is not merely an academic exercise; it is a cornerstone of robust drug development. It informs formulation strategies, defines storage conditions, predicts in vivo behavior, and is a critical component of regulatory submissions.[1][2] This guide serves as a technical resource for scientists navigating the complexities of characterizing and mitigating the degradation of this compound and similar chemical entities.
Chemical Stability and Degradation Pathways
The inherent chemical stability of this compound is primarily dictated by the susceptibility of its amide bond to hydrolysis. Other potential degradation routes, such as oxidation, also merit consideration, particularly under stressed conditions.
Hydrolytic Degradation
The amide linkage in this compound is the most probable site of hydrolytic cleavage, yielding succinic acid and phenethylamine.[3][4][5][6] This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[6][7]
The rate of hydrolysis is significantly influenced by pH and temperature. Generally, amide hydrolysis is accelerated at both low and high pH values and at elevated temperatures.[4]
Diagram: Hydrolytic Degradation of this compound
Caption: Primary hydrolytic degradation pathway of this compound.
Oxidative Degradation
The phenethyl group of the molecule could be susceptible to oxidation, although this is generally a less prominent pathway compared to hydrolysis unless exposed to strong oxidizing agents or specific catalysts. Potential sites of oxidation include the benzylic carbons and the aromatic ring.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is an indispensable tool for elucidating the potential degradation pathways and identifying the likely degradation products of a drug substance.[2][8] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage, such as high temperature, extreme pH, oxidation, and photolysis.[7][8] The goal is to generate a degradation profile that can inform the development of stability-indicating analytical methods.[2] A degradation of 5-20% is generally considered optimal for these studies.[9]
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | Amide hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | Amide hydrolysis |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of the phenethyl moiety |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period | Various thermal decompositions |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation |
Metabolic Stability and Degradation Pathways
Understanding the metabolic fate of this compound is crucial for predicting its in vivo efficacy and potential for drug-drug interactions. The primary routes of metabolism are likely to involve enzymatic hydrolysis and oxidation, primarily mediated by hepatic enzymes.
Enzymatic Hydrolysis
The amide bond of this compound can be hydrolyzed by various amidases present in the liver and other tissues, leading to the formation of succinic acid and phenethylamine. The rate of this hydrolysis will determine the compound's half-life in the body.
Cytochrome P450-Mediated Oxidation
The phenethylamine moiety of the molecule is a potential substrate for Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in drug metabolism.[10][11] Potential metabolic transformations include:
-
N-Dealkylation: Cleavage of the bond between the nitrogen and the phenethyl group.[12]
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl chain.
-
Oxidative Deamination: Oxidation of the amine, potentially leading to the formation of an aldehyde and subsequent oxidation to a carboxylic acid.
In vitro studies using human liver microsomes or hepatocytes are the gold standard for investigating these metabolic pathways.[13][14]
Diagram: Potential Metabolic Pathways of this compound
Caption: Overview of potential metabolic pathways for this compound.
Experimental Protocols
The following protocols provide a framework for assessing the stability of this compound. These are designed to be self-validating and provide a clear rationale for each step.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 2 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Neutralization (for acid and base hydrolysis): After the stress period, cool the samples to room temperature and neutralize them with an appropriate amount of base or acid.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating analytical method (see Section 5).
Causality: The choice of harsh conditions is deliberate to accelerate degradation and produce detectable levels of degradation products in a short timeframe, which is essential for method development and validation.[8]
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound by hepatic enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound (from a stock solution) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound should be low enough to ensure first-order kinetics (typically 1-10 µM).
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and add them to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the rate constant (k) of degradation. The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Causality: The use of an NADPH regenerating system is crucial as CYP450 enzymes require NADPH as a cofactor for their catalytic activity.[15] Quenching the reaction with a cold organic solvent effectively stops enzymatic activity by denaturing the proteins.
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for accurately quantifying this compound and its degradation products in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[16][17][18][19]
LC-MS/MS Method Development and Validation
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its primary degradation products (succinic acid and phenethylamine).
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for each analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, succinic acid, and phenethylamine need to be optimized.
Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[1][20][21] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components, including degradation products and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[2][22]
Diagram: Workflow for Analytical Method Development and Validation
Caption: A structured workflow for the development and validation of an analytical method.
Conclusion
A thorough understanding of the stability and degradation of this compound is fundamental to its successful development as a pharmaceutical agent. This guide has outlined the primary chemical and metabolic degradation pathways, with a focus on hydrolytic and oxidative processes. The provided experimental protocols for forced degradation and in vitro metabolic stability studies offer a robust framework for characterizing the molecule's stability profile. Furthermore, the principles of developing and validating a sensitive and specific LC-MS/MS method for quantification have been detailed. By employing these systematic and scientifically sound approaches, researchers can proactively address stability challenges, ensuring the quality, safety, and efficacy of this compound throughout the drug development lifecycle.
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Standardization of conditions for the metabolic activation of N-nitrosodiethylamine in mutagenicity tests. (2004). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 560(2), 139-148. [Link]
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The in vitro metabolism of phospho-sulindac amide, a novel potential anticancer agent. (n.d.). ResearchGate. [Link]
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In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2023). Pharmaceuticals, 16(10), 1469. [Link]
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Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. (2023). Molecules, 28(4), 1618. [Link]
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Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes. (1978). Naunyn-Schmiedeberg's Archives of Pharmacology, 305(2), 173-180. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
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Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. (2017). Metabolites, 7(2), 23. [Link]
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Impact of the cytochrome P450 (CYP)-mediated metabolism on the cytotoxicity of the tested drugs... (n.d.). ResearchGate. [Link]
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Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.). MDPI. [Link]
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Using Liquid Chromatography Mass Spectrometry to Study Changes in Metabolomic Cycles Related to Diabetes. (2021). LOUIS. [Link]
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General structure of N-substituted succinamic acids
An In-Depth Technical Guide to the General Structure of N-Substituted Succinamic Acids
Abstract
N-substituted succinamic acids represent a pivotal class of molecules, characterized by a core structure of 4-(substituted-amino)-4-oxobutanoic acid. This scaffold, comprising a terminal carboxylic acid and a substituted amide interconnected by an ethylene bridge, offers significant synthetic versatility and is a key pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth exploration of the structure, synthesis, and characterization of N-substituted succinamic acids. We will delve into the mechanistic rationale behind common synthetic strategies, present detailed, self-validating experimental protocols, and discuss the critical role of this molecular framework in modern drug development, particularly as enzyme inhibitors and components of advanced therapeutic modalities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
The N-Substituted Succinamic Acid Core Structure
At its heart, the N-substituted succinamic acid is a derivative of succinamic acid (4-amino-4-oxobutanoic acid), which is the monoamide of the dicarboxylic acid, succinic acid.[1] The general structure is defined by a flexible four-carbon backbone, with a carboxylic acid group at one terminus and an amide group at the other. The "N-substituted" designation indicates that a variable substituent, denoted as 'R', is attached to the amide nitrogen atom.
The character of the 'R' group is a critical determinant of the molecule's overall physicochemical properties, including its solubility, lipophilicity, and, most importantly, its biological activity. This substituent can range from simple alkyl or aryl groups to complex heterocyclic systems or polymeric chains, making the N-substituted succinamic acid scaffold a highly tunable platform for molecular design.
Caption: Core components of the N-substituted succinamic acid structure.
Strategic Synthesis: The Ring-Opening Approach
The most prevalent and reliable method for synthesizing N-substituted succinamic acids is through the nucleophilic ring-opening of a precursor N-substituted succinimide.[2][3] This two-step approach offers high yields and excellent control over the final product.
Step 1: Synthesis of the N-Substituted Succinimide Intermediate The initial step involves the acylation of a primary amine (R-NH₂) with succinic anhydride. This reaction typically proceeds under mild conditions to form the succinamic acid, which is then cyclized via dehydration to yield the stable N-substituted succinimide intermediate.[2] While thermal dehydration can be effective, it may cause degradation for less stable substrates.[2] A more universal approach involves chemical dehydrating agents like acetic anhydride or the use of reagents like zinc in acetic acid for a one-pot synthesis.[2][4]
Step 2: Controlled Ring-Opening of the Succinimide The stable succinimide ring is subsequently opened to yield the target succinamic acid. This is most commonly achieved through hydrolysis.
-
Causality of Choice (Hydrolysis): The choice between acidic or basic hydrolysis depends on the stability of the 'R' group. Acid-catalyzed hydrolysis is effective but may not be suitable for acid-labile R-groups.[3] Conversely, base-catalyzed hydrolysis (e.g., using NaOH or KOH) is also highly efficient but may be incompatible with base-labile functionalities. The reaction progress can be monitored spectrophotometrically.[3]
This strategic workflow provides a robust and adaptable method for accessing a wide array of N-substituted succinamic acids.
Caption: A typical synthetic workflow via the succinimide ring-opening method.
Experimental Protocols & Structural Validation
A cornerstone of scientific integrity is the ability to reliably synthesize and unequivocally characterize the target compound. The following protocols provide a self-validating system for the preparation and confirmation of N-substituted succinamic acids.
Detailed Synthesis Protocol: N-phenylsuccinamic acid
This protocol details the synthesis via the hydrolysis of N-phenylsuccinimide.
Part A: Synthesis of N-phenylsuccinimide [4]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (0.040 mol) in 35 mL of glacial acetic acid with stirring.
-
Addition of Anhydride: Add succinic anhydride (0.044 mol) to the solution at once. Stir vigorously for 10 minutes at room temperature. The initial reaction is the formation of the succinamic acid intermediate.
-
Cyclization: To the reaction mixture, add zinc dust (2 mole equivalents) at once. The reaction is exothermic. Stir the mixture for 1.5 hours, maintaining a temperature of approximately 55°C.
-
Workup: Cool the reaction to room temperature and filter to remove excess zinc. Pour the filtrate into ice-cold water to precipitate the crude N-phenylsuccinimide.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure N-phenylsuccinimide.
Part B: Hydrolysis to N-phenylsuccinamic acid [3]
-
Reaction Setup: In a 50 mL flask, suspend N-phenylsuccinimide (10 mmol) in 30 mL of a 1M sodium hydroxide (NaOH) solution.
-
Hydrolysis: Heat the mixture to 50°C with stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The succinimide will slowly dissolve as it converts to the sodium salt of the succinamic acid.
-
Workup: Cool the reaction mixture to room temperature. Slowly acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3. The N-phenylsuccinamic acid will precipitate out of the solution.
-
Purification: Collect the white solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.
Physicochemical and Spectroscopic Characterization
Validation of the final structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the identity and purity of the product.
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Carboxylic Acid (-COOH) | Very broad singlet, δ ≈ 10-12 ppm |
| Amide (-NH) | Broad singlet or triplet (if coupled), δ ≈ 7-9 ppm | |
| Aromatic (-ArH) | Multiplets in the aromatic region, δ ≈ 7-8 ppm | |
| Ethylene (-CH₂CH₂-) | Two distinct multiplets (A₂B₂ system), δ ≈ 2.5-2.8 ppm | |
| ¹³C NMR | Carbonyls (-C=O) | Two distinct signals, δ ≈ 170-180 ppm (one for amide, one for acid) |
| Ethylene (-CH₂CH₂-) | Two distinct signals, δ ≈ 30-35 ppm | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | Very broad band, 3300-2500 cm⁻¹ |
| N-H stretch (Amide) | Moderate, sharp band, 3400-3200 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | Strong, sharp band, ~1700 cm⁻¹ | |
| C=O stretch (Amide I) | Strong, sharp band, ~1650 cm⁻¹ | |
| Mass Spec (ESI-) | Entire Molecule | [M-H]⁻ peak corresponding to the deprotonated molecular weight |
Note: Exact chemical shifts (δ) and vibrational frequencies (cm⁻¹) will vary depending on the solvent and the nature of the 'R' substituent.[4][5][6]
Applications in Drug Development
The N-substituted succinamic acid motif is of significant interest to the pharmaceutical industry due to its role as a versatile intermediate and a potent pharmacophore.
Precursors to Hydroxamic Acid-Based Enzyme Inhibitors
A critical application stems from the conversion of N-substituted succinimides into N-substituted succinamic hydroxamic acids. This is achieved by using hydroxylamine for the ring-opening step instead of water or hydroxide.[2][7] The resulting hydroxamic acid functionality (-CONHOH) is a powerful metal-chelating group. This property makes these molecules potent inhibitors of metalloenzymes, which are crucial targets in oncology.[8]
-
Histone Deacetylase (HDAC) Inhibitors: Many HDAC inhibitors incorporate a hydroxamic acid moiety to chelate the zinc ion in the enzyme's active site, leading to cell cycle arrest and apoptosis in cancer cells.[7]
-
Matrix Metalloproteinase (MMP) Inhibitors: Similarly, MMPs are zinc-dependent endopeptidases involved in cancer invasion and metastasis. Hydroxamic acid derivatives based on the succinamic acid scaffold can effectively inhibit these enzymes.[2]
Caption: Chelation of a catalytic zinc ion by a hydroxamic acid derivative.
Scaffolds and Linkers in Complex Molecules
The defined structure and chemical handles (a carboxylic acid and an amide) make N-substituted succinamic acids and their parent succinimides ideal building blocks in more complex molecular architectures. In the field of antibody-drug conjugates (ADCs), succinimide-containing linkers are often used to attach cytotoxic payloads to antibodies.[3] The stability of the resulting linkage is paramount, and understanding the hydrolysis kinetics that lead to the formation of the succinamic acid ring-opened product is critical for designing effective and safe ADCs.[3]
Conclusion and Future Outlook
The N-substituted succinamic acid framework is a foundational element in modern organic and medicinal chemistry. Its straightforward and highly adaptable synthesis, primarily through the ring-opening of succinimide precursors, allows for the creation of vast chemical libraries. The structural and functional insights provided in this guide underscore the importance of this scaffold. The ability to precisely characterize these molecules using standard spectroscopic techniques ensures reliability and reproducibility in research and development. Future efforts will likely focus on incorporating novel and complex 'R' groups to probe new biological targets and on developing stereoselective synthetic methods to access chiral succinamic acid derivatives, further expanding their therapeutic potential.
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Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]
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Tretyakov, B. A., Gadomsky, S. Y., & Terentiev, A. A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics, 4(2), 186-195. Available at: [Link]
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Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. Available at: [Link]
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Correa, A., et al. (2007). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Green Chemistry, 9(1), 64-67. Available at: [Link]
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Hermawati, et al. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing N-Phenethylsuccinamic Acid as a Novel Enzyme Inhibitor
Abstract
The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and chemical biology. This guide provides a comprehensive framework for the systematic evaluation of a new chemical entity, using the hypothetical molecule N-Phenethylsuccinamic acid as a case study. We will navigate the process from initial hypothesis generation based on chemical structure, through primary screening and target identification, to detailed kinetic studies for determining the half-maximal inhibitory concentration (IC₅₀) and the mechanism of action (MOA). This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of inhibitor discovery, offering field-proven insights and self-validating protocols to ensure scientific rigor.
Introduction: The Challenge of a Novel Compound
In drug discovery, new chemical entities present both an opportunity and a challenge. This compound, a molecule with distinct structural motifs, serves as an ideal model for exploring a systematic characterization workflow. Its structure, featuring a phenethyl group and a succinamic acid moiety, provides rational starting points for hypothesizing potential biological targets.
-
Phenethyl Group: This hydrophobic, aromatic group is a common feature in ligands that bind to pockets accommodating aromatic amino acid residues.
-
Succinamic Acid Moiety: This group is structurally reminiscent of succinate, an intermediate in the citric acid cycle, and can also mimic post-translationally modified amino acids, such as succinylated lysine.[1] This suggests potential interactions with enzymes like sirtuins (SIRTs) or histone deacetylases (HDACs), which act on such modifications.
This guide will therefore use the characterization of this compound against the HDAC enzyme family as a practical example to illustrate the broader principles of inhibitor analysis.
Part I: Initial Screening and Target Identification Strategy
The first step in characterizing a novel compound is to identify its biological target(s). A broad-spectrum screening approach against a panel of diverse enzymes is an efficient method for initial hit identification.[2]
Conceptual Framework for Target Identification
A logical workflow ensures that resources are used efficiently and that the data generated is robust and interpretable. The process begins with a high-throughput primary screen, followed by confirmation of "hits" and subsequent detailed characterization.
Caption: Workflow for Novel Enzyme Inhibitor Characterization.
Protocol: Broad-Spectrum Enzyme Inhibition Screening
This protocol is designed for a 96- or 384-well plate format and assumes the use of commercially available fluorometric or colorimetric assay kits for a panel of enzymes.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working stock by diluting the 10 mM stock to 100 µM in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
-
Assay Plate Setup:
-
Negative Control (0% Inhibition): Add enzyme, substrate, and assay buffer with a corresponding volume of DMSO (vehicle).
-
Positive Control (100% Inhibition): Add enzyme, substrate, assay buffer, and a known inhibitor for the specific enzyme being tested.
-
Test Compound: Add enzyme, assay buffer, and the this compound working stock to a final concentration of 10 µM.
-
-
Reaction Initiation and Incubation:
-
Signal Detection:
-
Stop the reaction if necessary (depending on the assay kit).
-
Read the plate using a microplate reader at the appropriate excitation/emission wavelengths for fluorescent assays or absorbance for colorimetric assays.
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))
-
A "hit" is typically defined as a compound that causes >50% inhibition in the primary screen.
-
Part II: IC₅₀ Determination for a Confirmed Target
Assuming the primary screen identified Histone Deacetylases (HDACs) as a target, the next step is to quantify the potency of this compound by determining its IC₅₀ value. The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4]
Protocol: Fluorometric HDAC Inhibition Assay for IC₅₀ Determination
This protocol is adapted from standard fluorometric HDAC assay kits.
-
Reagent Preparation:
-
HDAC Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).[3]
-
HDAC Enzyme: Dilute a stock of recombinant human HDAC (e.g., HDAC1) in cold assay buffer to the working concentration recommended by the supplier. Keep the enzyme on ice.
-
HDAC Substrate: Use a fluorogenic substrate, such as a peptide containing an acetylated lysine coupled to a fluorophore, diluted in assay buffer. The substrate concentration should be at or below its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[3]
-
Inhibitor Dilution Series: Perform a serial dilution of the this compound stock solution (e.g., from 100 µM down to 1 nM) in assay buffer. Prepare at least 8 concentrations.[5]
-
Developer Solution: This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of HDAC Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the test wells. Add 10 µL of assay buffer (with DMSO) to the control wells.
-
Add 20 µL of diluted HDAC enzyme to all wells except the "no-enzyme" blank. Mix gently.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the HDAC substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the enzymatic reaction by adding 50 µL of the Developer solution to each well.
-
Incubate for an additional 15 minutes at 37°C to allow for signal development.
-
Measure the fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis and Presentation:
-
Subtract the blank (no-enzyme) values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]
-
Table 1: Example Dose-Response Data for this compound against HDAC1
| [Inhibitor] (µM) | log[Inhibitor] | % Inhibition (Mean ± SD, n=3) |
| 100.000 | 2.00 | 98.2 ± 2.1 |
| 30.000 | 1.48 | 95.1 ± 3.5 |
| 10.000 | 1.00 | 88.7 ± 2.8 |
| 3.000 | 0.48 | 75.4 ± 4.1 |
| 1.000 | 0.00 | 52.3 ± 3.3 |
| 0.300 | -0.52 | 28.9 ± 2.5 |
| 0.100 | -1.00 | 12.1 ± 1.9 |
| 0.010 | -2.00 | 3.4 ± 1.2 |
| Calculated IC₅₀ | 0.95 µM |
Part III: Elucidating the Mechanism of Inhibition (MOA)
Determining the MOA is critical for understanding how an inhibitor interacts with its target enzyme. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[5] These can be distinguished by assessing how the inhibitor affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.
Caption: Mechanisms of Reversible Enzyme Inhibition.
Protocol: Enzyme Kinetics for MOA Determination
This protocol involves measuring reaction rates at various substrate and inhibitor concentrations.
-
Experimental Setup:
-
Prepare a matrix of reaction conditions in a 96-well plate.
-
Rows: Vary the substrate concentration, typically from 0.2 × Kₘ to 5 × Kₘ. Use at least 6-8 different concentrations.
-
Columns: Include a no-inhibitor control and at least 3-4 concentrations of this compound (e.g., 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).
-
-
Assay Procedure:
-
Follow the same procedure as the IC₅₀ determination assay, but use the matrix of substrate and inhibitor concentrations.
-
Ensure that measurements are taken under initial velocity conditions for each reaction.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction rate (velocity) versus the substrate concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged).[7]
-
Non-Competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged).[7]
-
Uncompetitive Inhibition: The lines will be parallel.
-
From these plots, the inhibition constant (Kᵢ) can be calculated. For competitive inhibition, Kᵢ can be determined from the change in the apparent Kₘ.[8]
-
Troubleshooting and Best Practices
A self-validating system is essential for trustworthy results.
-
Compound Solubility: Poor solubility can lead to artificially low potency. Visually inspect wells for precipitation. If solubility is an issue, consider using alternative solvents or adding a small amount of a non-interfering detergent like Tween-20.[9]
-
Assay Interference: Some compounds can interfere with the assay signal (e.g., auto-fluorescence). Always run a control with the compound in the absence of the enzyme to check for this.
-
Enzyme Stability: Ensure the enzyme remains stable and active throughout the assay. Store enzymes properly (-80°C in glycerol stocks) and avoid repeated freeze-thaw cycles.[3]
-
Assay Quality Control: For high-throughput screens, calculate the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[10] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Conclusion
The systematic characterization of a novel compound like this compound is a multi-step process that requires careful experimental design and rigorous data analysis. By starting with a broad screening approach, confirming hits with dose-response assays to determine IC₅₀, and finally elucidating the mechanism of action through kinetic studies, researchers can build a comprehensive profile of a potential enzyme inhibitor. This structured approach, grounded in fundamental principles of enzymology, provides a reliable pathway for advancing promising molecules in the drug discovery pipeline.
References
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Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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Sketchviz. Guide to Flowcharts in Graphviz. Retrieved from [Link]
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Graphviz. (2024). DOT Language. Retrieved from [Link]
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Cheng, Z., & Chen, Z. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Biomedical Chromatography, 32(9), e4261. Retrieved from [Link]
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Pérez, D. I., et al. (2009). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 17(15), 5474-5483. Retrieved from [Link]
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Hughes, J. P., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Retrieved from [Link]
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Kou, L., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols, 2(2), 100455. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Note: While a direct link to the full text is not available from the search, this reference is widely cited for best practices. A relevant overview can be found at ACS Publications: [Link]
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Berton, P., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 986915. Retrieved from [Link]
-
Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 711-723. Retrieved from [Link]
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ResearchGate. (2009). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Retrieved from [Link]
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Kolenikov, S. How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]
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Wikipedia. (2024). Succinic acid. Retrieved from [Link]
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BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
Creative Bioarray. (2022). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2010). Specific Physicochemical Properties of Succinic Acid. Retrieved from [Link]
-
PubChem. (2024). Succinic acid. Retrieved from [Link]
-
BioPharm International. (2021). Advancing Enzyme Analysis. Retrieved from [Link]
-
PCR Biosystems. What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from [Link]
-
Cui, H., et al. (2018). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 56(1), 566-571. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
-
PubChem. (2024). Succinic acid. Retrieved from [Link]
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Application Notes & Protocols: Leveraging N-Phenethylsuccinamic Acid in Modern Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-Phenethylsuccinamic acid as a scaffold in contemporary drug discovery workflows. This document outlines the scientific rationale for its investigation, detailed protocols for its synthesis and biological evaluation, and contextualizes its application within broader drug discovery paradigms.
Section 1: Introduction & Scientific Rationale
This compound is a dicarboxylic acid monoamide. While not extensively characterized in the scientific literature as a therapeutic agent, its structural motifs—a phenethyl group and a succinamic acid core—suggest its potential as a foundational molecule for chemical library synthesis and as a starting point for hit-to-lead optimization campaigns.[1] The exploration of such novel chemical matter is a cornerstone of phenotypic drug discovery, which seeks to identify compounds with desired biological effects without a preconceived target.[2]
The structural similarity of this compound to known bioactive molecules, particularly histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid (SAHA), provides a compelling, hypothesis-driven starting point for its investigation.[3] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer.[3][4] While this compound lacks the hydroxamic acid moiety critical for the potent HDAC inhibitory activity of drugs like SAHA, it serves as a valuable scaffold for the synthesis of derivatives that could exhibit such activity.[5]
This guide, therefore, will focus on the synthesis of this compound and its subsequent use in a drug discovery workflow aimed at identifying novel HDAC inhibitors.
Section 2: Synthesis of this compound
The synthesis of this compound is a straightforward process involving the reaction of phenethylamine with succinic anhydride.[5][6] This reaction is a classic example of nucleophilic acyl substitution at a cyclic anhydride.
Protocol 2.1: Synthesis of this compound
Materials:
-
Phenethylamine
-
Succinic anhydride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM.
-
Addition of Phenethylamine: To the stirred solution, add phenethylamine (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic. An ice bath can be used to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer with 1 M HCl to remove any unreacted phenethylamine.
-
Subsequently, wash with a saturated NaHCO₃ solution to remove any unreacted succinic acid.
-
Finally, wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of succinic anhydride.
-
The dropwise addition of phenethylamine helps to control the exothermic nature of the reaction.
-
The acidic and basic washes are essential for removing unreacted starting materials and simplifying purification.
Section 3: Application in a Drug Discovery Workflow - Screening for HDAC Inhibition
With this compound in hand, the next logical step is to use it as a scaffold to generate a library of derivatives for biological screening. A common and effective strategy for creating HDAC inhibitors is to introduce a zinc-binding group, such as a hydroxamic acid, at the carboxylic acid terminus.[3]
Workflow for Library Synthesis and Screening
Protocol 3.1: Synthesis of an this compound-Derived Hydroxamic Acid
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Addition of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in DMF and add DIPEA (2.0 equivalents). Add this solution to the activated carboxylic acid mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the desired hydroxamic acid derivative.
Protocol 3.2: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is based on the principle of a fluorogenic HDAC substrate that, upon deacetylation, can be cleaved by a developer to produce a fluorescent signal.
Materials:
-
HeLa nuclear extract (as a source of HDAC enzymes)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or SAHA (as a positive control)
-
This compound-derived library compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a lysine developer and TSA as a stop reagent)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the library compounds and control inhibitors in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the HeLa nuclear extract and the test compound or control.
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution. The developer will generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for active compounds.
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (µM) |
| SAHA (Control) | Pan-HDAC | Fluorometric | Expected low µM |
| Library Compound X | Pan-HDAC | Fluorometric | To be determined |
| Library Compound Y | Pan-HDAC | Fluorometric | To be determined |
Section 4: Potential Signaling Pathways and Downstream Effects
Should a derivative of this compound demonstrate potent HDAC inhibitory activity, it would be expected to modulate cellular processes in a manner analogous to known HDAC inhibitors like SAHA.[7] The primary mechanism of action would be the accumulation of acetylated histones, leading to a more open chromatin structure and the transcription of previously silenced genes, including tumor suppressor genes.[3]
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Probing the Anticonvulsant Potential of N-Phenethylsuccinamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the investigation of N-Phenethylsuccinamic acid as a novel anticonvulsant agent. Drawing upon established principles in medicinal chemistry and neuropharmacology, we present a logical framework for the synthesis, characterization, and preclinical evaluation of this compound. Detailed, step-by-step protocols for key in-vivo screening models, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, are provided to ensure methodological rigor and reproducibility. The underlying scientific rationale for each experimental step is elucidated, empowering researchers to not only execute the protocols but also to interpret the generated data with a high degree of confidence. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its analogs in the field of epilepsy research.
Introduction: The Rationale for Investigating this compound
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a cornerstone of neuroscience research. The succinimide scaffold has historically yielded clinically significant anticonvulsants, such as ethosuximide, which are particularly effective against absence seizures.[1] The primary mechanism of action for succinimide-based drugs is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1][2][3] These channels are critical in generating the characteristic spike-and-wave discharges observed during absence seizures.[2][3]
This compound, a derivative of succinamic acid, presents an intriguing candidate for investigation. Its structural similarity to known succinimide anticonvulsants suggests a potential for interaction with similar molecular targets. The presence of the phenethyl group may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a unique efficacy or safety profile. This document outlines the necessary experimental framework to systematically evaluate this hypothesis.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward process involving the reaction of phenethylamine with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of phenethylamine attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.
Synthesis Protocol
Materials:
-
Phenethylamine
-
Succinic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
To this solution, add phenethylamine (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the amide bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide and carboxylic acid moieties.
-
Melting Point Analysis: To assess the purity of the compound.
Preclinical Evaluation of Anticonvulsant Activity
The initial assessment of the anticonvulsant potential of this compound can be effectively conducted using two well-established and predictive in-vivo screening models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[4] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence and myoclonic seizures.[4]
General Considerations for In-Vivo Studies
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Selection: A suitable vehicle for dissolving or suspending this compound must be chosen. The vehicle should be non-toxic and should not have any intrinsic anticonvulsant or proconvulsant activity. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Dose Selection: A range of doses should be tested to determine the dose-response relationship. Preliminary dose-ranging studies are recommended.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial screening studies.
-
Control Groups: A vehicle-treated control group must be included in every experiment. A positive control group treated with a known anticonvulsant (e.g., phenytoin for the MES test, ethosuximide for the scPTZ test) is also highly recommended.
Maximal Electroshock (MES) Test Protocol
The MES test evaluates the ability of a compound to prevent the spread of seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
This compound
-
Vehicle solution
-
Standard anticonvulsant (e.g., Phenytoin)
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimatize the mice to the laboratory environment for at least one week before the experiment. House the animals in a temperature and humidity-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration: Randomly divide the mice into groups (n=8-10 per group). Administer the test compound, vehicle, or standard drug at various doses via the chosen route (e.g., i.p.).
-
Time of Peak Effect (TPE): Determine the time of peak effect for the test compound by conducting the MES test at different time points after drug administration (e.g., 30, 60, 120 minutes). Subsequent experiments should be performed at the TPE.
-
Induction of Seizure: At the TPE, apply a drop of topical anesthetic to each cornea, followed by a drop of saline.[5] Place the corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[5][6]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[5][7] The abolition of this phase is considered the endpoint of protection.[5][6]
-
Data Analysis: Record the number of protected animals in each group and express the data as a percentage of protection. Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazol.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[8]
-
This compound
-
Vehicle solution
-
Standard anticonvulsant (e.g., Ethosuximide)
-
Syringes and needles for administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as for the MES test.
-
Drug Administration: Randomly assign mice to treatment groups and administer the test compound, vehicle, or standard drug.
-
PTZ Injection: At the predetermined time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously into a loose fold of skin on the back of the neck.[8][9]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.[8] The absence of clonic seizures for at least 5 seconds is considered protection.[8]
-
Data Analysis: Record the number of animals protected from clonic seizures in each group. Calculate the percentage of protection and determine the ED₅₀ as described for the MES test. The latency to the first clonic seizure can also be recorded and analyzed.
Proposed Mechanism of Action: Targeting T-type Calcium Channels
Based on its structural similarity to known succinimide anticonvulsants, it is hypothesized that this compound may exert its anticonvulsant effects through the modulation of T-type calcium channels.[1] These channels are crucial for the rhythmic burst firing of thalamic neurons, which underlies the generation of spike-and-wave discharges in absence seizures.[2][3]
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Further mechanistic studies, such as electrophysiological recordings from thalamic neurons, would be required to definitively confirm this hypothesis.
Data Presentation
The results from the anticonvulsant screening studies should be presented in a clear and concise manner.
Table 1: Anticonvulsant Activity of this compound in the MES Test
| Treatment Group | Dose (mg/kg) | N | Protected Animals | % Protection | ED₅₀ (mg/kg) (95% CI) |
| Vehicle | - | 10 | 0 | 0 | - |
| This compound | 10 | 10 | 2 | 20 | TBD |
| 30 | 10 | 5 | 50 | ||
| 100 | 10 | 9 | 90 | ||
| Phenytoin | 30 | 10 | 10 | 100 | Known |
Table 2: Anticonvulsant Activity of this compound in the scPTZ Test
| Treatment Group | Dose (mg/kg) | N | Protected Animals | % Protection | ED₅₀ (mg/kg) (95% CI) |
| Vehicle | - | 10 | 0 | 0 | - |
| This compound | 30 | 10 | 1 | 10 | TBD |
| 100 | 10 | 6 | 60 | ||
| 300 | 10 | 10 | 100 | ||
| Ethosuximide | 150 | 10 | 9 | 90 | Known |
Conclusion
This document provides a foundational framework for the initial investigation of this compound as a potential anticonvulsant. The detailed protocols for synthesis and in-vivo screening are designed to be robust and reproducible. The presented scientific rationale and proposed mechanism of action offer a clear direction for further research. Successful outcomes from these initial studies would warrant more extensive preclinical evaluation, including neurotoxicity studies, pharmacokinetic profiling, and investigation in chronic models of epilepsy.
Experimental Workflows
Diagram of the Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Diagram of the In-Vivo Anticonvulsant Screening Workflow
Caption: Workflow for the in-vivo anticonvulsant screening of this compound.
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Czapinski, P., et al. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
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Gomora, J. C., et al. (2001). Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Molecular pharmacology, 60(5), 1121-1132. [Link]
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]
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Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181. [Link]
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National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]
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Bolshan, Y., & Batey, R. A. (2005). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic letters, 7(8), 1487–1490. [Link]
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Huguenard, J. R. (2002). Block of T-Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. Epilepsy Currents, 2(2), 49–52. [Link]
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Fichna, J., et al. (2019). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International journal of molecular sciences, 20(18), 4488. [Link]
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- 9. researchgate.net [researchgate.net]
A Validated Gas Chromatography Method for the Quantitative Analysis of N-Phenethylsuccinamic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated methodology for the quantitative analysis of N-Phenethylsuccinamic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of this compound, direct GC analysis is not feasible. This protocol overcomes this limitation through a robust silylation derivatization procedure, converting the analyte into a thermally stable and volatile trimethylsilyl (TMS) ester. The method is designed for researchers in pharmaceutical development and quality control, providing a reliable framework for sample preparation, derivatization, and GC-MS analysis. All procedural choices are explained to provide a deep understanding of the method's causality, and the protocol is structured as a self-validating system, complete with performance characteristics.
Introduction and Analytical Principle
This compound is a molecule of interest in various stages of drug development, potentially as a synthetic intermediate, a metabolite, or an impurity. Accurate quantification is critical for process control, metabolic studies, and regulatory compliance. The structure of this compound contains a carboxylic acid functional group, which imparts high polarity and the capacity for strong hydrogen bonding.[1] These properties result in poor volatility and thermal instability, making the compound unsuitable for direct analysis by gas chromatography.[1][2]
To enable GC analysis, a chemical modification step, known as derivatization, is essential. This process transforms the non-volatile analyte into a volatile derivative that can be readily analyzed by GC. The most universal and effective methods for derivatizing carboxylic acids involve silylation or alkylation.[2] This protocol employs silylation, a proven and efficient technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.
The chosen derivatizing reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silyl donor. The reaction converts the polar carboxylic acid group (-COOH) into a non-polar, volatile TMS-ester (-COOSi(CH₃)₃), which exhibits excellent chromatographic behavior. The ease of derivatization for functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. The amide group in this compound is less reactive and is not expected to derivatize under these conditions, simplifying the resulting chromatogram.
Caption: Silylation of this compound with BSTFA.
Materials and Instrumentation
Reagents and Standards
-
This compound (Reference Standard, >98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatization Grade)
-
Pyridine (Anhydrous, >99.8%)
-
Ethyl Acetate (GC Grade, >99.9%)
-
Methanol (HPLC Grade)
-
Helium (Carrier Gas, 99.999% purity)
-
Internal Standard (IS), e.g., Heptadecanoic acid or a structurally similar compound not present in the sample matrix.
Instrumentation and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler Vials (2 mL, amber, with PTFE/silicone septa)
-
Micro-syringes
-
Heating block or oven for derivatization
-
Vortex mixer
Experimental Protocols
Overall Experimental Workflow
The entire analytical process, from sample receipt to final data reporting, follows a systematic and logical flow to ensure reproducibility and accuracy.
Caption: Complete workflow for GC-MS analysis of this compound.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Heptadecanoic acid) and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
Sample Preparation and Derivatization Protocol
This protocol must be performed in a well-ventilated fume hood.
-
Sample Aliquoting: Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is crucial as silylating reagents are sensitive to moisture.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue to act as a catalyst and solvent.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes to ensure complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for method development and can be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar/mid-polar column offers excellent resolution for a wide range of derivatized compounds. |
| Inlet | Split/Splitless, used in Split mode (e.g., 20:1) | Split injection prevents column overloading and provides sharp peaks for quantitative analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min | This temperature program allows for separation from solvent and matrix components while ensuring elution of the analyte. |
| MS System | Agilent 5977 or equivalent | A standard single quadrupole mass spectrometer is sufficient for this analysis. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Scan (m/z 50-550) for initial identification; Selected Ion Monitoring (SIM) for quantification | Scan mode confirms identity; SIM mode provides superior sensitivity and selectivity for quantification.[3] |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion, base peak) | Selecting characteristic ions maximizes the signal-to-noise ratio for the target analyte. |
Method Validation and Performance
A properly validated method ensures that the results are reliable, reproducible, and accurate.[3][4] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS in a blank matrix. | To ensure the signal is solely from the analyte of interest. |
| Linearity (R²) | ≥ 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.[4][5] |
| Accuracy (% Recovery) | 85-115% at three concentration levels (low, mid, high). | Measures the closeness of the experimental value to the true value.[6] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 10% Intermediate Precision (Inter-day): ≤ 15% | Measures the degree of scatter between a series of measurements.[4][5][6] |
| LOD & LOQ | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 | Defines the lowest concentration of analyte that can be reliably detected and quantified, respectively.[7] |
Expected Results and Discussion
Chromatography: A successful analysis will yield a sharp, symmetrical peak for the TMS-derivatized this compound, well-separated from the solvent front, derivatization by-products, and the internal standard.
Mass Spectrum: The electron ionization (EI) mass spectrum of the derivatized analyte is expected to show a molecular ion (M+) and several characteristic fragment ions. For a related compound, TMS-derivatized succinic acid, characteristic ions include m/z 262 (M+), 247 (M-15, loss of CH₃), and a base peak at m/z 147 from the cleavage of the silicon-oxygen bond.[8] A similar fragmentation pattern, adjusted for the N-phenethyl group, would be expected and should be used to confirm the identity and select ions for SIM mode analysis.
Troubleshooting: Incomplete derivatization can lead to tailing peaks or the absence of the expected analyte peak. This can be addressed by ensuring all reagents are anhydrous and that the reaction time and temperature are sufficient. The use of an internal standard is crucial as it corrects for variations in injection volume and derivatization efficiency.[3]
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound. By employing a straightforward silylation derivatization step, the challenges associated with the analyte's polarity and low volatility are effectively overcome. The protocol is comprehensive, covering all steps from sample preparation to data analysis, and is grounded in established principles of analytical chemistry. Proper method validation, as outlined, will ensure that this technique can be confidently implemented in research and quality control laboratories for accurate and precise results.
References
-
Stenholm, A., Drevin, I., & Lundgren, M. (2005). Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis. Journal of Chromatography A, 1070(1-2), 155-161. [Link]
-
LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]
-
Poon, C., & Zloh, M. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. Journal of Chromatography A, 874(2), 165-174. [Link]
-
Carlier, J., et al. (2024). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Separations. [Link]
-
ResearchGate. (n.d.). GC and GC-MS analyses of succinic acid extracted from chitosan-succinic... [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]
-
Analytical Technology & Control Ltd. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
-
Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7491-7503. [Link]
-
ResearchGate. (2021). Gas Chromatography-Mass Spectrometry Metabolic Profiling... [Link]
-
Chemija. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
-
Pozharitskaya, O. N., et al. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 26(11), 3328. [Link]
-
LMA leidykla. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
-
Novi AMS. (2004). Method for Characterization of Gum Rosin by Capillary Gas Chromatography. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Laboratory Synthesis of N-Substituted Succinamic Acids
Abstract
This comprehensive guide details a reliable and straightforward protocol for the synthesis of N-substituted succinamic acids via the nucleophilic ring-opening of succinic anhydride with primary and secondary amines. N-substituted succinamic acids are valuable building blocks in medicinal chemistry and materials science, serving as precursors to various pharmacologically active agents and functional polymers.[1][2] This document provides a step-by-step methodology grounded in established chemical principles, complete with explanations for critical experimental choices, purification techniques, and characterization methods to ensure the synthesis of high-purity target compounds.
Introduction and Scientific Background
N-substituted succinamic acids are dicarboxylic acid monoamides that represent a significant class of organic intermediates. Their utility is highlighted by their role as precursors to N-substituted succinimides, which are found in numerous biologically active molecules.[3] Furthermore, the presence of both amide and carboxylic acid functionalities makes them versatile synthons for further chemical elaboration in drug development pipelines, including the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP IV) in type II diabetes treatment.[4]
The synthesis protocol described herein leverages a fundamental and efficient reaction in organic chemistry: the acylation of an amine by an acid anhydride.[5][6] The reaction between a primary or secondary amine and succinic anhydride proceeds via a nucleophilic acyl substitution mechanism, resulting in the opening of the anhydride ring to form the corresponding succinamic acid.[7][8] This reaction is typically characterized by high yields and mild conditions, making it an accessible and reliable transformation for laboratory settings.[9]
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of succinic anhydride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of a carbon-oxygen bond within the anhydride ring and the formation of the stable amide and carboxylate functionalities. A final proton transfer step yields the neutral N-substituted succinamic acid.
Caption: Reaction mechanism for succinamic acid formation.
Experimental Protocol
This protocol provides a general method for the synthesis of an N-substituted succinamic acid. For this example, we will use aniline as the amine to synthesize N-phenylsuccinamic acid (succinanilic acid). The procedure can be readily adapted for other primary or secondary amines.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 g (0.1 mol) | Ensure it is dry and free-flowing. |
| Aniline | C₆H₅NH₂ | 93.13 | 9.3 mL (0.1 mol) | Freshly distilled if discolored. |
| Benzene (or Toluene) | C₆H₆ | 78.11 | 100 mL | Anhydrous grade recommended. |
| Magnetic Stirrer & Stir Bar | - | - | 1 | - |
| 250 mL Round-Bottom Flask | - | - | 1 | - |
| Condenser | - | - | 1 | Optional, for reactions requiring heating. |
| Buchner Funnel & Flask | - | - | 1 set | For filtration. |
| Filter Paper | - | - | As needed | - |
| Beakers & Graduated Cylinders | - | - | As needed | - |
Safety Precaution: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Toluene is a less toxic alternative.
Synthesis Procedure
-
Reaction Setup: Place 10.0 g (0.1 mol) of succinic anhydride into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 50 mL of benzene to dissolve the anhydride. Gentle warming may be required to facilitate dissolution.[10]
-
Amine Addition: In a separate beaker, dissolve 9.3 mL (0.1 mol) of aniline in 50 mL of benzene.
-
Reaction: While stirring the succinic anhydride solution at room temperature, add the aniline solution portion-wise over 10-15 minutes. The reaction is often exothermic, and a white precipitate of N-phenylsuccinamic acid will begin to form almost immediately.[10]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
Product Isolation and Purification
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the collected solid with a small amount of cold benzene (or the reaction solvent) to remove any unreacted starting materials.
-
Drying: Transfer the white crystalline solid to a watch glass and allow it to air-dry. For complete solvent removal, dry the product in a vacuum oven at 50-60°C.
-
Purification (Recrystallization): While the product is often of high purity after filtration, recrystallization can be performed to remove residual impurities.[11]
-
Dissolve the crude product in a minimum amount of hot water or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
-
Caption: General experimental workflow for synthesis.
Characterization
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.
-
Melting Point: N-phenylsuccinamic acid has a reported melting point of 150°C.[10] A sharp melting point close to the literature value is indicative of high purity.
-
¹H NMR Spectroscopy: (In DMSO-d₆) The spectrum should show characteristic peaks for the aromatic protons, the amide N-H proton (a broad singlet), and two methylene groups (-CH₂-CH₂-) of the succinate backbone, which typically appear as two distinct triplets or multiplets around 2.4-2.6 ppm. The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).[12][13]
-
¹³C NMR Spectroscopy: The spectrum will show signals for the two carbonyl carbons (amide and carboxylic acid) in the range of 170-180 ppm, signals for the aromatic carbons, and two signals for the methylene carbons around 30 ppm.[14]
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include:
-
A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).
-
An N-H stretch from the amide (~3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
A C=O stretch from the amide (Amide I band) (~1650 cm⁻¹).
-
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Purity: Using dry succinic anhydride and anhydrous solvent is crucial. Any moisture can hydrolyze the anhydride back to succinic acid, which will contaminate the final product and reduce the yield.
-
Alternative Solvents: While benzene or toluene are effective, other solvents like diethyl ether, chloroform, or 1,2-dimethoxyethane can also be used.[9] The choice of solvent depends on the solubility of the specific amine and the resulting succinamic acid. The ideal scenario is one where the starting materials are soluble, but the product is not, allowing for easy isolation by precipitation.
-
Driving the Reaction to Completion: For less reactive amines, gentle heating (e.g., refluxing in chloroform for several hours) may be necessary to achieve a high yield.[15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Side Reactions: Under harsh conditions, such as high heat, the initially formed succinamic acid can undergo intramolecular cyclization to form the corresponding N-substituted succinimide.[7] This is generally avoided by conducting the reaction at or near room temperature.
Conclusion
The reaction of succinic anhydride with amines is a highly efficient and versatile method for producing N-substituted succinamic acids. The protocol outlined provides a robust framework that can be adapted for a wide range of substrates. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce high-purity materials essential for applications in drug discovery and chemical science.
References
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]
-
Mahale, K. A., Gosavi, K. S., & Shinde, N. S. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. Available at: [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. Available at: [Link]
-
(2007). Solid-Phase Synthesis of N-Aryl Succinimides. Synthetic Communications - Taylor & Francis. Available at: [Link]
-
Fraser, R. R., Bresse, M., & Stanciulescu, M. (2012). Fascination with the Conformational Analysis of Succinic Acid, as Evaluated by NMR Spectroscopy, and Why. ResearchGate. Available at: [Link]
-
Sharma, S. B., et al. (2021). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. National Institutes of Health (NIH). Available at: [Link]
-
Janarthanan, G., et al. (2021). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PMC - NIH. Available at: [Link]
-
Jan, M. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Available at: [Link]
-
Sobieski, J., et al. (2016). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PMC - NIH. Available at: [Link]
-
(2007). Solid-Phase Synthesis of N-Aryl Succinimides. ResearchGate. Available at: [Link]
-
Cheng, K. K., et al. (2012). Downstream processing of biotechnological produced succinic acid. PubMed. Available at: [Link]
-
Millard, I. S. (2024). Succinic Acid in Pharmaceuticals: Enhancing Drug Efficacy and Formulation. Millard Enterprise Group. Available at: [Link]
-
Taha, M. O., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. PMC - NIH. Available at: [Link]
-
Stanculescu, M., et al. (2012). Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. PubMed. Available at: [Link]
-
(2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Song, H., & Lee, J. W. (2006). Purification process for succinic acid produced by fermentation. ResearchGate. Available at: [Link]
-
Chen, K. Q., et al. (2017). Spectrum of 1 H NMR analysis (300 MHz; D 2 O as solvent and internal...). ResearchGate. Available at: [Link]
-
LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. Available at: [Link]
-
Wentzel Lab. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube. Available at: [Link]
-
Fengteng. (2024). How to purify succinic acid obtained from synthesis?. Fengteng. Available at: [Link]
-
Tatton, A. S., et al. (2021). An NMR crystallographic characterisation of solid (+)-usnic acid. RSC Publishing. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Phenethylsuccinamic Acid Synthesis
Welcome to the technical support center for the synthesis of N-Phenethylsuccinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and maximize your synthesis yield and purity.
Synthesis Overview & Core Mechanism
This compound is synthesized via the aminolysis of succinic anhydride with 2-phenylethanamine. This reaction involves the nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of the cyclic anhydride.[1][2] The subsequent ring-opening yields the desired monoamide-monocarboxylic acid product.[3][4]
While seemingly straightforward, the reaction's success is contingent on several critical parameters. Issues such as reagent purity, reaction conditions, and the formation of byproducts can significantly impact the final yield. The primary competitive side reaction is the intramolecular cyclization of the product to form N-phenethylsuccinimide, particularly under harsh conditions like high heat.[1]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Recommended Baseline Protocol
This protocol serves as a validated starting point. Subsequent sections will address troubleshooting deviations from the expected outcome of this procedure.
Materials:
-
Succinic Anhydride (High Purity, >99%)
-
2-Phenylethanamine (Purified, >99%)
-
Dichloromethane (DCM), Anhydrous
-
Hydrochloric Acid (1 M)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Amine Addition: While stirring the solution at room temperature, add 2-phenylethanamine (1.05 eq.) dropwise over 5-10 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the succinic anhydride spot is no longer visible (typically 1-3 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl to remove any unreacted phenethylamine.
-
Wash with deionized water to remove residual acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes or hot water) to obtain pure this compound as a white solid.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
This is the most frequent issue and can usually be traced back to one of three areas: reagent quality, reaction conditions, or reaction monitoring.
Causality Analysis: Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
In-depth Explanations:
-
Reagent Integrity: Succinic anhydride is highly susceptible to hydrolysis and will revert to succinic acid in the presence of moisture.[2] This is often the primary culprit for failed reactions. Always use a freshly opened bottle or purify older stock by recrystallization. Similarly, phenethylamine can degrade upon exposure to air and light.
-
Reaction Temperature: While the reaction proceeds readily at room temperature, gentle heating can ensure completion.[3][4] However, excessive heat (e.g., refluxing in higher-boiling solvents) provides the activation energy for the intramolecular dehydration of the product, leading to the formation of N-phenethylsuccinimide, which is a common yield-reducing byproduct.[1][5]
-
Solvent Choice: The choice of an inert, aprotic solvent is critical. Solvents like alcohols or water can competitively react with the highly electrophilic succinic anhydride.[2] Solvent-free methods can also be effective but require careful temperature control to manage the exothermic nature of the reaction.[6]
| Parameter | Recommendation | Rationale / Causality |
| Stoichiometry | 1.0 eq. Succinic Anhydride : 1.05-1.1 eq. Phenethylamine | A slight excess of the amine helps drive the reaction to completion. A large excess complicates purification. |
| Temperature | 20-40 °C | Balances reaction rate with minimizing the risk of imide byproduct formation.[1] |
| Solvent | Anhydrous Aprotic (DCM, THF, Acetonitrile) | Prevents competitive side reactions with the anhydride and facilitates a homogenous reaction medium. |
| Concentration | 0.5 M - 1.0 M | A good starting point for balancing reaction kinetics and solubility. |
Q2: My final product is impure. How do I identify and remove common byproducts?
Product purity is paramount. The main contaminants are typically unreacted starting materials or specific side products.
-
Side Product 1: Succinic Acid: Arises from hydrolyzed succinic anhydride. Since both the product and this impurity are carboxylic acids, separation can be challenging.
-
Identification: A distinct spot on TLC (more polar than the product), characteristic peaks in ¹H NMR.
-
Removal: Careful recrystallization is the most effective method. Choose a solvent system where the product's solubility significantly changes with temperature, while the impurity remains either highly soluble or insoluble.
-
-
Side Product 2: N-Phenethylsuccinimide: Forms via thermal cyclization of the desired amic acid.[5]
-
Identification: Less polar than the product on TLC. The absence of a broad carboxylic acid peak and the presence of characteristic imide carbonyl peaks in the IR spectrum (~1700 and ~1770 cm⁻¹).
-
Removal: This byproduct is significantly less polar than the acidic product. Flash column chromatography on silica gel is highly effective for separation.
-
-
Side Product 3: Unreacted Phenethylamine: This basic impurity should be removed during the acidic wash (1 M HCl) in the work-up procedure.
-
Identification: A baseline spot on TLC (stains with ninhydrin).
-
Removal: If the acidic wash is insufficient, a second wash may be required.
-
Q3: What is the most reliable way to monitor the reaction's progress?
Effective monitoring prevents premature work-up (incomplete reaction) or prolonged reaction times that could lead to side products.
-
Thin-Layer Chromatography (TLC): This is the workhorse technique for this synthesis.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1), often with a small amount of acetic acid (1%) to ensure sharp spots for the acidic components.
-
Visualization: UV light (as phenethylamine is UV active) and staining with potassium permanganate (KMnO₄) or p-anisaldehyde, which will visualize all components.
-
Interpretation: The reaction is complete when the succinic anhydride spot (visualized by stain) has been completely consumed. The product will appear as a new, more polar spot.
-
Q4: I am struggling with the purification. Can you provide a more detailed workflow?
Purification is key to obtaining a high-quality final product. The acidic nature of the product dictates the strategy.
Purification Workflow
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcps.org [ijcps.org]
- 6. CN102229555A - Method for preparing N-phenyl succinimide - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Phenethylsuccinamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Phenethylsuccinamic acid. Here, we address common challenges and provide practical, field-proven solutions to achieve high purity of this target compound. Our approach is rooted in a deep understanding of the chemical properties of this compound and extensive experience in purification sciences.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically arise from the starting materials and potential side reactions. These include:
-
Unreacted Succinic Anhydride: A common starting material that can remain if the reaction does not go to completion.
-
Unreacted Phenethylamine: The amine starting material may also be present in the crude product.
-
Di-substituted Byproducts: Although less common under controlled conditions, the formation of a di-phenethyl succinamide is a possibility.
-
Hydrolysis Products: Succinic acid can be formed if succinic anhydride is exposed to water.
Q2: What is the recommended first-line purification strategy for crude this compound?
A2: Recrystallization is often the most effective and scalable initial purification method for this compound. This technique leverages the differential solubility of the target compound and its impurities in a selected solvent system. Given that this compound is a solid, this method can often yield a product of sufficient purity without the need for chromatography.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A recommended starting solvent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) on silica gel plates.[1] The spots can be visualized under UV light (254 nm). By comparing the TLC profile of the crude mixture with that of the purified fractions, you can effectively track the removal of impurities.
Q4: When is chromatographic purification necessary for this compound?
A4: If recrystallization fails to remove closely related impurities or if very high purity (>99.5%) is required for downstream applications, column chromatography is the recommended next step. This is particularly relevant if unreacted starting materials or structurally similar byproducts co-crystallize with the desired product.
Troubleshooting and Optimization Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique, but it can present challenges. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is performed at the lowest possible temperature that achieves complete dissolution. - Try a different solvent system entirely. A good starting point for amido-acids can be ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[2] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). The cooling process is too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Low Recovery of Purified Product | The chosen solvent is too effective at dissolving the compound, even at low temperatures. The volume of solvent used for washing the crystals was too large. | - Select a solvent in which the compound has lower solubility at cold temperatures. - Minimize the amount of hot solvent used for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Persistent Impurities After Recrystallization | The impurity has very similar solubility properties to the target compound. The impurity was trapped within the crystal lattice during rapid crystallization. | - Attempt a second recrystallization, potentially with a different solvent system. - Ensure a slow cooling rate to allow for proper crystal lattice formation. - Consider a pre-purification step, such as an acid-base wash, to remove acidic or basic impurities before recrystallization. |
Column Chromatography Troubleshooting
When high purity is paramount, column chromatography is the method of choice. Here’s how to troubleshoot common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Impurities | The mobile phase polarity is too high or too low. The stationary phase is not providing adequate selectivity. | - Optimize the mobile phase composition. For polar acidic compounds on silica gel, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape for carboxylic acids. - Consider a different stationary phase. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with an amine-bonded silica column can be effective.[4] Reversed-phase C18 columns can also be used with aqueous mobile phases containing an acid modifier like TFA.[5] |
| Compound Streaking or Tailing on the Column | The compound is interacting too strongly with the stationary phase. The column is overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds on silica gel) to reduce strong interactions. - Ensure the sample load is appropriate for the column size. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
| No Elution of the Compound | The mobile phase is not polar enough to elute the highly polar compound. | - Gradually increase the polarity of the mobile phase. For very polar compounds, it may be necessary to use a mobile phase with a high percentage of a polar solvent like methanol or even water in some cases (for reversed-phase or HILIC). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For N-phenylsuccinamic acid, a related compound, crystallization from benzene has been reported to yield white needles.[6]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
This protocol is for the purification of this compound when recrystallization is insufficient.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase) or C18 silica (for reversed-phase)
-
Chromatography column
-
Mobile phase solvents (e.g., hexane, ethyl acetate, methanol, water, acetic acid)
-
Collection tubes
Procedure:
-
Stationary Phase Selection: For a polar acidic compound like this compound, normal-phase chromatography on silica gel is a good starting point.
-
Mobile Phase Selection: Use TLC to determine an appropriate mobile phase that gives a retention factor (Rf) of approximately 0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be increased by adding more ethyl acetate or a small amount of methanol. For acidic compounds, adding 0.5-1% acetic acid to the mobile phase can improve peak shape.
-
Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Workflow
General Purification Workflow
Caption: A typical purification workflow for this compound.
Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for quantitative purity analysis.
-
Column: A C18 or a phenyl-hexyl column can be effective for separating polar compounds.[7]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm due to the phenyl group).
-
References
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
- Der Pharma Chemica. (2015). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 7(11), 163-172.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
- Bozdoğan, B., et al. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.
-
PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
HBCSE. Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Castillo, J. C., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(4), 367-376.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
- Google Patents. (1992).
- ResearchGate. (2018). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. Retrieved from [Link]
-
Reddit. (2022). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
-
Kennesaw State University. Recrystallization. Retrieved from [Link]
- ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2356-2362.
- Journal of Biological Chemistry. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. 212(1), 379-386.
- MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- University of Colorado Boulder, Department of Chemistry.
- Royal Society of Chemistry. (2014). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 6(12), 4339-4344.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2209.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. The Journal of organic chemistry, 87(17), 11757–11766.
- Google Patents. (2013).
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- 5. teledyneisco.com [teledyneisco.com]
- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Synthesis of N-Substituted Succinamic Acids
Welcome to the technical support center for the synthesis of N-substituted succinamic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this important synthetic transformation. Instead of a generic overview, we will directly address the common challenges and critical questions that arise during experimentation, providing not just solutions but the underlying chemical principles to empower your research.
The synthesis of N-substituted succinamic acids, typically achieved through the aminolysis of succinic anhydride, is a fundamental reaction for introducing a four-carbon dicarboxylic acid monoamide moiety.[1][2] This structure is a valuable building block in medicinal chemistry and materials science. While seemingly straightforward, the reaction is sensitive to conditions that can lead to low yields, challenging purifications, and the formation of undesired side products. This guide provides field-tested insights and troubleshooting protocols to ensure a successful synthesis.
Troubleshooting Guide & Experimental Insights
This section is structured in a question-and-answer format to address the most pressing issues encountered during the synthesis of N-substituted succinamic acids.
Issue 1: Low Yield & Incomplete Conversion
Question: My reaction yield is significantly lower than expected, or I observe a large amount of unreacted starting material. What are the likely causes?
Answer: Low yield is a common frustration that can typically be traced back to a few key parameters. Let's break down the causality:
-
Reagent Quality, Especially Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis, reacting with ambient moisture to form succinic acid.[2] Succinic acid is not sufficiently electrophilic to react with amines under mild conditions, meaning any hydrolyzed portion of your starting material is inert in the reaction, leading to lower conversion.
-
Expert Insight: Always use freshly opened succinic anhydride or purify older stock. A simple purification can be achieved by Soxhlet extraction with chloroform to remove the less soluble succinic acid.[3]
-
-
Reaction Conditions: The reaction between an amine and succinic anhydride is generally fast.[4] However, for less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, the reaction may require more time or gentle warming.
-
Caution: Be mindful that heating is a double-edged sword. While it can increase the rate of the desired reaction, it strongly promotes the undesired cyclization to the succinimide byproduct (see Issue 2).
-
-
Solvent Choice: The solvent must be inert to the reactants and capable of dissolving the starting materials. Aprotic solvents are standard.
Issue 2: Dominant Formation of N-Substituted Succinimide Byproduct
Question: My primary product is the N-substituted succinimide, not the succinamic acid I intended to synthesize. Why is this happening and how can I prevent it?
Answer: This is the most frequent and critical challenge in this synthesis. The N-substituted succinamic acid is an intermediate that can undergo a subsequent intramolecular cyclodehydration to form the thermodynamically stable five-membered succinimide ring.[3][6] Understanding the mechanism is key to preventing this side reaction.
Causality - The Competing Reaction Pathway: The initial nucleophilic attack of the amine on the anhydride carbonyl forms the desired amic acid. However, if sufficient thermal energy is supplied, the lone pair on the amide nitrogen can act as an intramolecular nucleophile, attacking the carboxylic acid carbonyl.[7] This cyclization, followed by the elimination of a water molecule, yields the succinimide.
// Nodes Reactants [label="Succinic Anhydride + R-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [shape=point, width=0]; Product [label="N-Substituted\nSuccinamic Acid (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TS2 [shape=point, width=0]; SideProduct [label="N-Substituted\nSuccinimide (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="+ H₂O", shape=plaintext, fontcolor="#5F6368"];
// Edges Reactants -> TS1 [label=" Aminolysis\n(Fast, Low Temp)", color="#4285F4"]; TS1 -> Product [color="#4285F4"]; Product -> TS2 [label=" Intramolecular Cyclization\n(Requires Heat, Δ)", color="#FBBC05"]; TS2 -> SideProduct [color="#FBBC05"]; SideProduct -> Water [style=invis]; // for layout
// Rank alignment {rank=same; TS1; TS2;} {rank=same; Product; SideProduct;} } enddot Caption: Reaction pathways in succinamic acid synthesis.
Prevention Strategies:
-
Strict Temperature Control: This is the most critical factor. The reaction should be run at room temperature or below. For highly reactive amines, cooling the reaction mixture in an ice bath is recommended. Avoid heating or refluxing unless you are intentionally trying to synthesize the succinimide.[7]
-
Avoid Dehydrating Agents: Reagents like acetic anhydride or strong acids are used to intentionally promote the cyclization to the imide and must be avoided if the amic acid is the desired product.[6][8]
-
Control Reaction Time: While the initial ring-opening is often rapid, unnecessarily long reaction times can sometimes allow for slow cyclization even at room temperature, especially if the amic acid product is highly soluble in the reaction medium. Monitor the reaction by TLC to determine the point of completion.
Issue 3: Challenges in Product Isolation and Purification
Question: I'm struggling to isolate a pure product. It's oily, won't crystallize, or is contaminated with starting materials. What is a reliable purification strategy?
Answer: Purification challenges often stem from the amphiphilic nature of the product (containing both a non-polar R-group and a polar carboxylic acid) and the presence of similarly acidic or basic starting materials. An acid-base extraction is a highly effective and robust method for purification.
Causality - Exploiting Acidity: The N-substituted succinamic acid has a terminal carboxylic acid group (pKa ~4-5), making it soluble in aqueous basic solutions. In contrast, most amine starting materials are basic, and the succinic anhydride is neutral (though it will hydrolyze). This difference in acidic/basic character is the key to a clean separation.
// Nodes Start [label="Crude Reaction Mixture\n(Succinamic Acid, Unreacted Amine, Side Products)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Dissolve in Organic Solvent (e.g., EtOAc)\n2. Extract with aq. NaHCO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aqueous [label="Aqueous Layer\n(Sodium Succinamate Salt)", fillcolor="#E8F0FE", fontcolor="#202124"]; Organic [label="Organic Layer\n(Unreacted Amine, Neutral Impurities)", fillcolor="#FEF7E0", fontcolor="#202124"]; Step2 [label="Acidify with cold, dilute HCl\nuntil pH ~2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate Forms", fillcolor="#FCE8E6", fontcolor="#202124"]; Step3 [label="1. Filter\n2. Wash with Cold Water\n3. Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Pure N-Substituted Succinamic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste [label="Discard", shape=plaintext, fontcolor="#5F6368"];
// Edges Start -> Step1; Step1 -> Aqueous; Step1 -> Organic; Aqueous -> Step2; Organic -> Waste; Step2 -> Precipitate; Precipitate -> Step3; Step3 -> Final; } enddot Caption: Workflow for purification via acid-base extraction.
A detailed protocol for this purification is provided in the next section. This method effectively removes unreacted amine and any neutral byproducts (like the succinimide, if present in small amounts). Washing the final precipitated product with cold water helps remove any inorganic salts, while a final wash with a non-polar solvent like hexanes can remove residual organic impurities.[8]
Validated Experimental Protocols
Protocol 1: General Synthesis of N-Phenylsuccinamic Acid
This protocol is a standard procedure for reacting an aromatic amine with succinic anhydride.
-
Preparation: In a 100 mL round-bottom flask, dissolve succinic anhydride (1.0 g, 10 mmol) in 30 mL of warm benzene or THF.[4]
-
Reaction: To the stirred solution, add a solution of aniline (0.93 g, 10 mmol) in 20 mL of the same solvent dropwise over 5 minutes at room temperature.
-
Precipitation: The N-phenylsuccinamic acid product will begin to precipitate as a white solid almost immediately.[4]
-
Completion: Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold benzene (or the reaction solvent) to remove any colored impurities, followed by a wash with cold hexanes to aid in drying.
-
Drying: Dry the product under vacuum to yield pure N-phenylsuccinamic acid.
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for reactions that do not precipitate cleanly or for purifications where starting amine is still present.
-
Dissolution: Take the crude reaction mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous sodium bicarbonate solution (2 x 30 mL). The desired amic acid will move into the aqueous layer as its sodium salt. Unreacted amine and neutral byproducts will remain in the organic layer.
-
Isolation of Impurities: Keep the organic layer aside. It contains the unreacted amine and can be worked up separately if desired.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is ~2. The N-substituted succinamic acid will precipitate as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any sodium chloride.
-
Drying: Dry the purified product in a vacuum oven.
Product Characterization Guide
Confirming the structure of your N-substituted succinamic acid is crucial. The following table summarizes the key analytical signatures to look for.
| Technique | Expected Observation for N-R-Succinamic Acid | Notes |
| IR Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), Amide N-H stretch (~3300 cm⁻¹), Carboxylic acid C=O stretch (~1700 cm⁻¹), Amide C=O stretch (~1640 cm⁻¹). | The presence of the broad O-H and two distinct C=O peaks is a strong indicator of the amic acid over the imide. |
| ¹H NMR | Two methylene (-CH₂-) groups appearing as triplets or complex multiplets around 2.5-2.8 ppm. A broad singlet for the carboxylic acid proton (>10 ppm). An N-H proton signal (variable shift). Signals corresponding to the "R" group. | |
| ¹³C NMR | Two distinct carbonyl carbons (~170-180 ppm). Two methylene carbons (~30-35 ppm). Signals corresponding to the "R" group. | |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion [M+H]+ corresponding to the calculated mass of the N-substituted succinamic acid. |
Frequently Asked Questions (FAQs)
Q1: Can I use succinic acid instead of succinic anhydride for this synthesis? No, not for a direct, mild synthesis. Succinic acid's carboxyl groups are not electrophilic enough to react with an amine without activation. Driving the reaction with high heat will typically bypass the amic acid intermediate and directly form the N-substituted succinimide.[9] Synthesizing the amic acid from succinic acid would require peptide coupling reagents (e.g., DCC, EDC), adding cost and complexity.
Q2: How critical is the purity of the starting amine? Extremely critical. Any non-basic impurities in the amine will be carried through the reaction and can complicate the purification. Standard purification techniques like distillation for liquid amines or recrystallization for solid amines are recommended if purity is in doubt.
Q3: My product is an oil even after acidification and won't solidify. What should I do? This is common for N-substituted succinamic acids with long alkyl chains or other functionalities that disrupt the crystal lattice. If precipitation fails, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer with Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. The resulting oil can then be purified by column chromatography on silica gel.
References
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
-
Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences. [Link]
-
Al-Maksoud, W. et al. (2012). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. [Link]
-
PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. [Link]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]
-
Zheng, Y., et al. (2016). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PMC - NIH. [Link]
-
SGF enterprises. (n.d.). Succinic Anhydride: A Versatile Organic Synthesis Intermediate. SGF enterprises. [Link]
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- 8. ijcps.org [ijcps.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of N-Phenethylsuccinamic Acid in Solution
Welcome to the comprehensive technical support guide for N-Phenethylsuccinamic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success. This guide is structured to address common challenges and provide proactive solutions for maintaining the stability and integrity of this compound in your research.
Understanding the Stability of this compound: A Proactive Approach
This compound, an amide derivative of succinic acid, is a valuable compound in various research applications. However, like many amic acids, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway for this compound in solution is hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions. This hydrolysis leads to the formation of phenethylamine and succinic acid, compromising the integrity of your stock solutions and experimental samples.
A key structural feature of succinamic acids is the presence of a terminal carboxylic acid group. This group can act as an intramolecular catalyst, significantly accelerating the rate of amide hydrolysis, particularly in the pH range of 2 to 5. This phenomenon, known as intramolecular catalysis, is a crucial consideration when preparing and storing solutions of this compound.
Therefore, controlling the pH, temperature, and solvent composition of your solutions is paramount to minimizing degradation and ensuring the accuracy of your results.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments with this compound.
Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time, even when stored at 4°C. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of concentration loss is the hydrolysis of the amide bond. Even at refrigerated temperatures, hydrolysis can occur, especially if the solution is not buffered to an optimal pH. As mentioned, this compound is susceptible to both acid- and base-catalyzed hydrolysis.
Causality: The amide bond in this compound is the primary site of instability. In aqueous solutions, water molecules can act as nucleophiles, attacking the carbonyl carbon of the amide. This process is significantly accelerated in the presence of H+ (acid catalysis) or OH- (base catalysis) ions.
Troubleshooting Steps:
-
pH Optimization: The first and most critical step is to ensure your stock solution is maintained at an optimal pH. For many amic acids, a pH range of 6.0 to 7.5 is often found to be the most stable. It is highly recommended to perform a pH-rate profile study to determine the pH of maximum stability for this compound in your specific solvent system.
-
Buffer Selection: Use a non-reactive buffer system to maintain the desired pH. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. Avoid buffers that may participate in the degradation reaction.
-
Solvent Consideration: If your experimental protocol allows, consider preparing stock solutions in a non-aqueous but water-miscible solvent like DMSO or ethanol, and then diluting into your aqueous experimental medium just before use. This minimizes the exposure of the compound to water during storage.
-
Storage Temperature: While 4°C is a good starting point, for long-term storage, consider storing aliquots of your stock solution at -20°C or even -80°C to significantly slow down the degradation kinetics.
Question 2: I've noticed the appearance of new, unidentified peaks in my HPLC chromatogram when analyzing my this compound samples. What could these be and how can I identify them?
Answer:
The appearance of new peaks is a strong indication of degradation. The primary degradation products of this compound are expected to be phenethylamine and succinic acid.
Causality: The hydrolysis of the amide bond breaks the this compound molecule into its constituent amine and dicarboxylic acid.
Identification Workflow:
-
Reference Standards: The most straightforward way to identify the new peaks is to inject reference standards of the expected degradation products (phenethylamine and succinic acid) into your HPLC system and compare the retention times.
-
LC-MS/MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. This technique can provide the molecular weight of the parent compound and its degradation products, as well as fragmentation patterns that can confirm their structures.[1]
-
Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to accelerate degradation.[2] Analysis of these stressed samples by a stability-indicating HPLC method will reveal the degradation products that are likely to form under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is generally more stable than its solutions. For optimal long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place.[3][4] Storing it at 2-8°C is recommended. Avoid exposure to moisture and light.
Q2: What is a suitable solvent for preparing a stock solution of this compound?
A2: The choice of solvent depends on the intended application and desired concentration. This compound is generally soluble in polar organic solvents such as DMSO, ethanol, and methanol. For aqueous applications, it is advisable to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the aqueous buffer immediately before use to minimize hydrolysis during storage. The solubility in various solvents can differ, so it's recommended to perform small-scale solubility tests.[5]
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of your solution.[6] This method should be able to separate the intact this compound from its potential degradation products. By analyzing your solution at different time points, you can quantify the amount of remaining parent compound and the formation of any degradants.
Q4: Are there any specific handling precautions I should take with this compound?
A4: As with any chemical, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution. The optimal solvent and concentration may vary depending on your specific experimental needs.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flask
Procedure:
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the solid to a volumetric flask of the appropriate size.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Gently vortex the flask until the solid is completely dissolved.
-
Add DMSO to the flask up to the calibration mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[2]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV or PDA detector
-
LC-MS/MS system (for identification)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH for degradation and neutralize with HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Analyze the samples by HPLC at different time points.
-
Repeat with 30% H₂O₂ if necessary.
-
-
Thermal Degradation:
-
Place a solution of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Analyze the sample by HPLC at different time points.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[7]
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at different time points.
-
-
Analysis:
-
Analyze all stressed samples using a suitable HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Use LC-MS/MS to identify the structure of the degradation products.[1]
-
Visualizing Degradation and Troubleshooting
Degradation Pathway of this compound
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting the instability of this compound solutions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage of Solid | 2-8°C, dry, dark | Minimizes thermal degradation and hydrolysis from atmospheric moisture.[3][4] |
| Stock Solution pH | 6.0 - 7.5 (preliminary) | Minimizes both acid and base-catalyzed hydrolysis. A pH-rate profile is recommended for precise optimization. |
| Stock Solution Solvent | DMSO or Ethanol | Reduces hydrolysis during long-term storage compared to aqueous solvents.[5] |
| Storage of Solution | -20°C or -80°C (aliquots) | Significantly slows down the rate of chemical degradation. |
References
-
Stability indicating HPLC method development - a review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. (n.d.). Retrieved January 23, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
AQUEOUS ACRYLAMIDE - SNF. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. (2021, September 29). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. (n.d.). Retrieved January 23, 2026, from [Link]
-
Determination and correlation of solubility of phenylphosphonic acid in selected solvents. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]
-
LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. (2016, January 9). R Discovery. Retrieved January 23, 2026, from [Link]
-
Kinetics of hydrolysis of NN′-diarylsulphamides. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 23, 2026, from [Link]
-
LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. (2017, September 30). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Data of forced degradation studies of Solifenacin succinate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Development and Validation of a Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013, November 21). Academia.edu. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. (2017, November 30). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018, August 24). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
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Technical Support Center: Optimizing NMR Spectra of N-Phenethylsuccinamic Acid
Welcome to the technical support guide for resolving common issues in the Nuclear Magnetic Resonance (NMR) analysis of N-Phenethylsuccinamic acid. This resource is designed for researchers and drug development professionals to troubleshoot and enhance the resolution of their NMR spectra. Given its structure, featuring an amide linkage, a flexible alkyl chain, and a phenyl group, this compound can present several challenges, including peak broadening and signal overlap. This guide provides a series of structured FAQs and in-depth troubleshooting protocols to help you acquire high-quality, high-resolution spectra.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary issues encountered during NMR analysis.
Q1: Why are the peaks in my ¹H NMR spectrum of this compound unusually broad?
A: Peak broadening can stem from several factors.[1][2] The most common culprits include:
-
Poor Magnetic Field Homogeneity: The magnetic field across your sample is not uniform, causing nuclei in different regions to experience slightly different fields. This requires "shimming" the spectrometer.[1]
-
Presence of Paramagnetic Impurities: Dissolved oxygen or trace metal ions can significantly shorten relaxation times, leading to broader signals.[2][3]
-
Chemical or Conformational Exchange: The amide bond (N-H) in this compound has restricted rotation, and the flexible alkyl chain can exist in multiple conformations. If the rate of exchange between these states is on the NMR timescale, it can cause significant peak broadening.[2][4]
-
High Sample Concentration: At high concentrations, molecules may aggregate through hydrogen bonding (especially at the amide and carboxylic acid moieties), which can increase the solution viscosity and restrict molecular tumbling, leading to broader lines.[1][5]
Q2: My baseline is rolling or distorted. What is the cause?
A: A distorted baseline is typically not a sample issue but rather an acquisition or processing artifact. The most common cause is an improperly set receiver gain or a very strong solvent signal that overwhelms the detector, leading to a truncated Free Induction Decay (FID). Re-acquiring the spectrum with a lower receiver gain or using solvent suppression pulse sequences can often resolve this.
Q3: I see unexpected signals in my spectrum. What are they?
A: Extraneous peaks usually originate from contaminants. Common sources include:
-
Residual Solvents: Acetone from cleaning glassware, or residual solvents from the synthesis (e.g., ethyl acetate, hexane).[6]
-
Water: Deuterated solvents can absorb atmospheric moisture.[7] The chemical shift of water is highly dependent on the solvent and temperature.[6]
-
Grease: Silicone grease from glassware joints is a common contaminant.
To identify these, you can consult published tables of common NMR impurities.[6][8][9]
Q4: How does my choice of deuterated solvent affect the resolution?
A: Solvent choice is critical and influences spectra in several ways.[10][11][12]
-
Solubility: Poor solubility leads to a non-homogenous sample, which is impossible to shim well and results in broad peaks.[1]
-
Chemical Shift Dispersion: Different solvents can induce different chemical shifts for your analyte's protons.[10] Sometimes, switching from a common solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or a polar aprotic solvent like DMSO-d₆ can resolve overlapping signals.[1][13]
-
Viscosity: More viscous solvents (like DMSO-d₆) can slow molecular tumbling and lead to broader lines compared to less viscous solvents (like Acetonitrile-d₃).
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the N-H and -COOH protons of your molecule, altering their chemical shifts and exchange rates.[14]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for tackling more complex resolution issues.
Guide 1: Systematic Approach to Correcting Peak Broadening
Peak broadening is a multifaceted problem. This workflow provides a logical sequence to diagnose and solve the issue.
Caption: Workflow for using 2D NMR to resolve signal overlap.
Principle: 2D NMR experiments spread information across two frequency dimensions, resolving signals that overlap in a 1D spectrum. [15][16]* COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals in a COSY spectrum indicates they are J-coupled. [15][17]* HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond correlation). [15][16]This is extremely powerful for resolving overlapping ¹H signals by spreading them out according to the much wider ¹³C chemical shift range.
Step-by-Step Methodology:
-
Acquire a High-Quality ¹H Spectrum: This will serve as the reference (F2) axis for your 2D spectra. Ensure good shimming and digital resolution.
-
Run a Standard COSY Experiment:
-
Use standard instrument parameters for a gradient-selected COSY (gCOSY).
-
Process the data and identify cross-peaks. For this compound, you should see correlations connecting the protons within the phenethyl group and separately within the succinyl group.
-
-
Run a Standard HSQC Experiment:
-
Use standard parameters for a gradient-selected, sensitivity-enhanced HSQC.
-
Process the data. Each peak in the HSQC spectrum corresponds to a C-H bond.
-
-
Interpret the Data:
-
Use the HSQC to assign each proton signal to its specific carbon. For example, even if two CH₂ signals overlap in the ¹H spectrum, they will likely be well-separated in the HSQC spectrum if their attached carbons have different chemical shifts.
-
Use the COSY correlations to walk along the carbon backbone and confirm connectivity, completing the assignment.
-
Appendix A: Standard Operating Procedure for Sample Preparation
High-quality sample preparation is fundamental to achieving high-resolution spectra. [18]
-
Weigh Analyte: Accurately weigh 5-10 mg of this compound.
-
Select Solvent: Choose a high-purity deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolve Sample: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or swirl to dissolve completely. The solution must be free of any particulate matter. [2][19]4. Filter if Necessary: If any solid particles remain, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube. [3]5. Transfer to NMR Tube: Use a clean Pasteur pipette to transfer the solution to a high-quality, clean, and unscratched NMR tube. [20]6. Check Sample Height: Ensure the solvent height in the tube is sufficient to cover the detection coils of the NMR probe (typically 4-5 cm). Consistent sample height minimizes the need for extensive re-shimming between samples. [7]7. Cap and Label: Cap the NMR tube securely and label it clearly.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 2D NMR Introduction. Retrieved January 22, 2026, from [Link]
-
Pearson, G. A. (1991). Shimming an NMR Magnet. University of Iowa. [Link]
-
AZoM. (2022). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved January 22, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved January 22, 2026, from [Link]
-
Meiering, E. M., et al. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 26(4), 743-755. [Link]
-
Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved January 22, 2026, from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 22, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 22, 2026, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 22, 2026, from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: N-Phenethylsuccinamic Acid Stability Guide
Introduction
Welcome to the technical support resource for N-Phenethylsuccinamic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a critical intermediate and research chemical, maintaining the stability and purity of this compound is paramount for reproducible and accurate results. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its degradation during storage and handling. Our goal is to empower you with the knowledge to proactively protect your materials and diagnose potential stability issues.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common initial questions regarding the stability and storage of this compound.
Q1: What is the primary cause of this compound degradation?
The most significant vulnerability of this compound, like other amic acids, is its susceptibility to hydrolysis. The amide bond is the reactive center and can be cleaved under both acidic and alkaline conditions.[1][2][3] This reaction is essentially the reverse of its formation, yielding the starting materials: Succinic Acid and Phenethylamine .
A secondary, and often overlooked, degradation pathway is intramolecular cyclization, particularly when the compound is exposed to heat (either in solid state or in solution). This process results in the formation of N-phenethylsuccinimide and the elimination of a water molecule.
Q2: What are the ideal storage conditions for solid this compound?
To minimize degradation, the solid compound must be protected from the three primary environmental accelerators: moisture, heat, and light.
-
Temperature: For long-term storage (>6 months), we strongly recommend maintaining the compound at -20°C . For short-term, routine use (weeks to months), storage at 2-8°C is acceptable. Storing at ambient temperature is not recommended as it can accelerate the slow cyclization to the succinimide derivative.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent exposure to atmospheric moisture, which can initiate hydrolysis.[4][5]
-
Container: Use amber glass vials or bottles with tight-fitting, chemically inert caps.[5] The amber color protects the compound from potential photolytic degradation, although hydrolysis and thermal degradation are the more pressing concerns.
-
Desiccation: Always store the container within a desiccator, especially in humid environments. Even minimal moisture can be detrimental over time.
Q3: I need to make a stock solution. What solvent should I use and how should I store it?
Solution-state stability is significantly lower than solid-state stability.
-
Solvent Choice: this compound is generally soluble in organic solvents like DMSO, DMF, and ethanol. However, for stability, the choice of solvent is critical. Protic solvents like ethanol can participate in degradation pathways. Aprotic, anhydrous-grade solvents like DMSO or DMF are preferred. Avoid aqueous buffers for long-term storage.
-
Storage of Solutions: If storage is unavoidable, prepare small, single-use aliquots and store them at -80°C . Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[6] A study on other compounds showed that storage at -70°C maintained stability for up to a year, whereas storage at -10°C was unsatisfactory.[7]
-
Best Practice: The most reliable experimental practice is to prepare solutions fresh for each experiment.
Q4: How can I quickly check if my stored this compound has degraded?
The most straightforward method is High-Performance Liquid Chromatography (HPLC) with UV detection. A simple isocratic or gradient method using a C18 column can resolve the parent compound from its primary degradants.
-
Expected Observations: In a degraded sample, you will see a decrease in the peak area of the main this compound peak and the appearance of new peaks. The hydrolytic products, succinic acid and phenethylamine, will typically have very different retention times from the parent compound. The cyclized product, N-phenethylsuccinimide, will be more non-polar and thus have a longer retention time.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues related to compound degradation.
Scenario 1: "My HPLC shows a new, significant peak that wasn't there before."
Underlying Cause: This is the classic sign of degradation. The identity of the peak depends on the conditions the compound was exposed to.
Troubleshooting Steps:
-
Characterize the Unknown Peak:
-
Retention Time: Is the new peak more or less polar than the parent compound?
-
Early Eluting Peak: Likely to be the highly polar Succinic Acid .
-
Late Eluting Peak: Likely to be the less polar N-phenethylsuccinimide (from cyclization).
-
Phenethylamine may also elute early depending on the mobile phase pH.
-
-
-
Perform a Forced Degradation Study (Stress Test): This is a definitive way to identify your unknown peak.[8][9] It involves intentionally degrading small amounts of your compound under controlled conditions to generate the potential degradation products as standards.
-
Acid Hydrolysis: Dissolve a small amount of this compound in 0.1 M HCl. Heat gently (e.g., 60°C) for a few hours. Analyze by HPLC. The new major peaks will correspond to succinic acid and phenethylamine.
-
Base Hydrolysis: Dissolve a small amount in 0.1 M NaOH. Let it stand at room temperature for a few hours. Analyze by HPLC. This will also generate succinic acid and phenethylamine.
-
Thermal Stress: Heat the solid compound (e.g., 105°C) for 24 hours.[10] Dissolve and analyze by HPLC. This condition is likely to generate the N-phenethylsuccinimide through cyclization.
-
-
Compare: Match the retention time of the unknown peak in your stored sample to the peaks generated in your forced degradation study. This provides strong evidence for its identity.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
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- 7. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing N-Acylation of Phenethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-acylation of phenethylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical transformation. N-acylated phenethylamines are a cornerstone of many pharmacologically active compounds, and achieving high yields and purity is paramount. This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind the chemistry.
Section 1: Core Principles of N-Acylation
The N-acylation of phenethylamine is a fundamental reaction involving the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent. This process forms a new amide bond. The general mechanism, often following the Schotten-Baumann conditions, is facilitated by a base. The base plays the critical role of neutralizing the acidic byproduct generated (e.g., HCl from an acyl chloride), which would otherwise protonate and deactivate the nucleophilic phenethylamine, thereby stopping the reaction.[1]
Caption: Troubleshooting flowchart for low reaction yield.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
A1: This is a common issue that can point to several root causes:
-
Cause 1: Deactivated Acylating Agent. Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time if not stored properly under anhydrous conditions. [1] * Solution: Use a fresh bottle of the acylating agent or distill it immediately before use. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Cause 2: Protonation of the Amine. If an insufficient amount of base is used, the acid byproduct will protonate the phenethylamine, rendering it non-nucleophilic and effectively stopping the reaction. [1] * Solution: Ensure at least one equivalent of base is used for anhydrides and two equivalents for acyl chlorides when using an organic base like triethylamine (one to neutralize HCl, one to facilitate the reaction). If using aqueous NaOH, ensure the pH of the aqueous layer remains basic throughout the addition.
-
Cause 3: Poor Solubility. If the phenethylamine or its salt is not well-dissolved, the reaction will be extremely slow. [1] * Solution: Choose a solvent in which all reactants are soluble. Gentle heating may be required, but this should be done cautiously to avoid side reactions. [1] Q2: My TLC shows the formation of multiple products. What are they and how can I avoid them?
A2: The most likely side product is the diacylated phenethylamine. This occurs when the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent.
-
Cause: Harsh Reaction Conditions. This side reaction is favored by a large excess of the acylating agent, high temperatures, or highly reactive acylating agents. [1] * Solution 1: Control Stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the acylating agent, but avoid large excesses. [1]Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and dissipate heat.
-
Solution 2: Moderate Conditions. Run the reaction at room temperature or below, avoiding unnecessary heating. [1] * Solution 3: Purification. If side products do form, they can typically be separated from the desired mono-acylated product by column chromatography or recrystallization. [1] Q3: The reaction started well but seems to have stalled. What should I do?
-
A3: A stalled reaction often indicates that one of the reactants has been consumed or deactivated partway through the process.
-
Cause 1: Insufficient Base. As the reaction proceeds, the base is consumed. If not enough was added initially, the reaction will stop once the acid byproduct can no longer be neutralized. [1] * Solution: Add an additional portion of base and monitor the reaction by TLC to see if it restarts.
-
Cause 2: Hydrolysis of Acylating Agent. If there is a slow leak of moisture into the reaction, the acylating agent may be slowly hydrolyzing over the course of the reaction. [1] * Solution: Carefully add another small portion (e.g., 0.1-0.2 equivalents) of fresh acylating agent and monitor by TLC. [1]
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann)
This robust protocol uses a biphasic system for simple workup.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (2.0-2.5 eq). [1]3. Cooling: Cool the vigorously stirring mixture in an ice-water bath to 0 °C.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise via syringe. [1]The addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the disappearance of the phenethylamine starting material by TLC (e.g., using a 9:1 DCM:Methanol eluent).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-acetylphenethylamine.
-
Purification: The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary. [1][2]
Protocol 2: N-Benzoylation using Benzoic Anhydride and DMAP
This protocol is suitable for less reactive anhydrides and provides a homogenous reaction environment.
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve phenethylamine (1.0 eq), benzoic anhydride (1.1 eq), and DMAP (0.05 eq) in anhydrous dichloromethane (DCM, ~0.5 M).
-
Base Addition: Add triethylamine (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may take 2-12 hours depending on the scale and purity of reagents.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove TEA and DMAP), saturated sodium bicarbonate solution (to remove benzoic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzoylphenethylamine.
Section 5: Data Summaries
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Relative Reactivity | Byproduct | Key Advantages | Key Disadvantages |
| Acetyl Chloride | High | HCl | Fast reactions, high yield [1] | Moisture sensitive, corrosive byproduct [1] |
| Acetic Anhydride | Moderate | Acetic Acid | Less moisture sensitive, easier to handle [1] | Slower reactions, may require catalyst [1] |
| Benzoyl Chloride | High | HCl | Forms stable benzamides | Moisture sensitive, corrosive byproduct |
| Carboxylic Acid + Coupling Agent | Varies | Varies | Broad scope, mild conditions | Cost of coupling agent, more complex |
Table 2: Guide to Solvent Selection for N-Acylation
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case | Considerations |
| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | General purpose, Schotten-Baumann [2] | Good solubility for most reactants. |
| Toluene | Aprotic, Aromatic | 2.4 | Higher temperature reactions [2] | Can be used for Dean-Stark water removal. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 7.5 | Homogenous reactions with organic bases | Must be anhydrous; peroxide risk. |
| Acetonitrile (MeCN) | Aprotic, Polar | 37.5 | Good for dissolving polar reactants/salts | Must be anhydrous. |
| Water / Organic Biphasic | Biphasic | 80.1 (Water) | Schotten-Baumann with inorganic base | Vigorous stirring is essential for mass transfer. |
References
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National Institutes of Health.
-
Benchchem.
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Google Patents.
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Sciencemadness Discussion Board.
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CHEMEUROPE.COM.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Phenethylsuccinamic Acid and its Analogs
For researchers and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of N-Phenethylsuccinamic acid and a proposed series of its analogs, focusing on their potential as anticancer, anticonvulsant, and histone deacetylase (HDAC) inhibitory agents. While direct comparative data for this specific series is not exhaustively available in published literature, this guide synthesizes findings from structurally related compounds to provide a robust, predictive framework for future research and development.
Introduction: The Versatile Succinamic Acid Scaffold
This compound, a molecule featuring a phenethyl group linked to a succinamic acid moiety, represents a versatile scaffold with potential for diverse biological activities. The inherent properties of the succinamic acid backbone, combined with the lipophilic phenethyl group, make it an attractive starting point for the design of novel therapeutics. Analogs of this core structure can be readily synthesized to probe the structure-activity relationships (SAR) that govern its biological effects. This guide will explore the predicted impact of systematic chemical modifications on its efficacy in key therapeutic areas.
Proposed Analogs for Comparative Analysis
To systematically explore the SAR of this compound, we propose the following series of analogs, which incorporate common medicinal chemistry modifications:
-
Parent Compound: this compound
-
Analog 1 (A1): N-(4-Methoxyphenethyl)succinamic acid (addition of an electron-donating group to the phenyl ring)
-
Analog 2 (A2): N-(4-Chlorophenethyl)succinamic acid (addition of an electron-withdrawing group to the phenyl ring)
-
Analog 3 (A3): N-Phenethyl-2-methylsuccinamic acid (modification of the succinamic acid backbone)
-
Analog 4 (A4): N-Phenethylsuccinimide (cyclized analog)
These analogs allow for the investigation of the electronic effects of substituents on the phenyl ring, the steric and electronic impact of modifications to the succinamic acid chain, and the conformational constraints imposed by cyclization.
Comparative Biological Activities
Based on the existing literature for related compounds, we will compare the potential biological activities of this compound and its analogs in three key areas: anticancer, anticonvulsant, and HDAC inhibition.
Anticancer Activity
The succinamic acid scaffold and related structures have shown promise as anticancer agents. For instance, α-hydroxy succinamic acid has demonstrated antiproliferative effects in head and neck cancer cell lines.[1] Furthermore, N-phenethyl-p-coumaramide, which shares the N-phenethyl moiety, has shown potential as an anticancer drug.[2] The proposed mechanism for related compounds often involves the induction of apoptosis.[3][4][5]
Predicted Anticancer Potency:
| Compound | Predicted IC50 (µM) | Rationale for Prediction |
| This compound | Moderate | The core structure possesses features associated with anticancer activity in related molecules. |
| Analog 1 (A1) | Moderate to High | The electron-donating methoxy group may enhance binding to certain biological targets, potentially increasing potency. |
| Analog 2 (A2) | High | The electron-withdrawing chloro group can alter the electronic distribution and lipophilicity, which is often beneficial for anticancer activity. |
| Analog 3 (A3) | Moderate | The addition of a methyl group may introduce steric hindrance, which could either enhance or decrease activity depending on the target's binding pocket. |
| Analog 4 (A4) | Low to Moderate | Cyclization into a succinimide may reduce the flexibility needed for optimal interaction with some anticancer targets. |
Anticonvulsant Activity
The succinimide ring is a well-established pharmacophore in anticonvulsant drugs, with ethosuximide being a prime example. Studies on phenytoin-like compounds have shown that while converting a hydantoin ring to a succinimide can decrease activity, the succinimide structure itself is recognized as a key feature for anticonvulsant effects.[6] The anticonvulsant activity is often associated with the modulation of ion channels.[7]
Predicted Anticonvulsant Potency:
| Compound | Predicted ED50 (mg/kg) | Rationale for Prediction |
| This compound | Moderate to High | The open-chain structure may have lower potency compared to its cyclized counterpart. |
| Analog 1 (A1) | Moderate | Substituents on the phenyl ring can influence blood-brain barrier penetration and target interaction. |
| Analog 2 (A2) | Moderate | Similar to A1, the chloro group will affect physicochemical properties relevant to CNS activity. |
| Analog 3 (A3) | Moderate to High | Backbone modification may impact the conformational requirements for anticonvulsant activity. |
| Analog 4 (A4) | Low | The cyclized succinimide ring is a known anticonvulsant pharmacophore, suggesting potentially the highest potency in this series. |
Histone Deacetylase (HDAC) Inhibition
Hydroxamic acid-containing succinimides have been identified as potent HDAC inhibitors.[8] The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface.[9][10] While this compound lacks a classical zinc-binding group like a hydroxamic acid, the carboxylic acid and amide moieties could potentially interact with the zinc ion in the HDAC active site.
Predicted HDAC Inhibitory Potency:
| Compound | Predicted IC50 (nM) | Rationale for Prediction |
| This compound | Moderate to High | Lacks a strong zinc-binding group, likely resulting in lower potency compared to classical HDAC inhibitors. |
| Analog 1 (A1) | Moderate | The methoxy group may influence interactions with the surface of the enzyme. |
| Analog 2 (A2) | Moderate | The chloro group could form halogen bonds with the enzyme, potentially improving affinity. |
| Analog 3 (A3) | High | The methyl group may cause steric clashes in the binding pocket. |
| Analog 4 (A4) | High | The rigid succinimide ring may not be optimal for fitting into the HDAC active site compared to more flexible structures. |
Experimental Methodologies
To empirically validate the predicted biological activities, the following experimental protocols are recommended.
Synthesis of this compound and its Analogs
A general and efficient method for the synthesis of N-substituted succinamic acids involves the acylation of the corresponding phenethylamine with succinic anhydride. The reaction is typically carried out in a suitable solvent such as glacial acetic acid or an aprotic solvent. The corresponding succinimide can be synthesized through a subsequent cyclodehydration step, often facilitated by heating or the use of a dehydrating agent like acetic anhydride.
Caption: General synthesis workflow for this compound and its succinimide analog.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, PC3, or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the in vitro MTT assay to determine anticancer activity.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Tests
These are standard preclinical models for screening anticonvulsant drugs. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.
Maximal Electroshock (MES) Test Protocol:
-
Animal Preparation: Use male albino mice or rats.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally at various doses.
-
Anesthesia and Electrodes: Apply a local anesthetic to the corneas and place corneal electrodes.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
Observation: Observe the abolition of the tonic hindlimb extension phase of the seizure, which indicates protection.
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals.
Pentylenetetrazole (PTZ) Test Protocol:
-
Animal Preparation: Use male albino mice.
-
Compound Administration: Administer the test compounds i.p. or orally.
-
PTZ Injection: After a set time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observation: Observe the animals for the onset and duration of clonic seizures. Protection is noted if no seizures occur within a specified time frame (e.g., 30 minutes).
-
Data Analysis: Calculate the ED50 for protection against PTZ-induced seizures.
Caption: Comparative workflow for in vivo anticonvulsant activity screening.
In Vitro HDAC Inhibition Assay
Commercially available colorimetric or fluorometric assay kits are a reliable method for determining HDAC inhibitory activity. These assays typically involve the use of a substrate that is deacetylated by HDACs, and the product is then detected.
General Protocol for a Colorimetric HDAC Inhibition Assay:
-
Prepare Reagents: Reconstitute assay buffers, substrates, and developers as per the kit instructions.
-
HDAC Reaction: In a 96-well plate, add the HDAC enzyme source (e.g., HeLa nuclear extract), the test compounds at various concentrations, and the acetylated substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for deacetylation.
-
Development: Add the developer solution, which reacts with the remaining acetylated substrate to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Caption: General workflow for an in vitro colorimetric HDAC inhibition assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activities of this compound and its analogs. Based on structure-activity relationships inferred from related compounds, modifications to the phenethyl ring and the succinamic acid backbone are predicted to significantly influence their anticancer, anticonvulsant, and HDAC inhibitory potential. The cyclized analog, N-Phenethylsuccinimide, is anticipated to be the most promising candidate for anticonvulsant activity.
The experimental protocols detailed herein offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and systematic biological evaluation of this proposed series of analogs. Such studies will provide valuable data to refine the structure-activity relationships and guide the development of novel therapeutics based on the versatile this compound scaffold.
References
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Curtin, M. L., Garland, R. B., Heyman, H. R., Frey, R. R., Michaelides, M. R., Li, J., Pease, L. J., Glaser, K. B., Marcotte, P. A., & Davidsen, S. K. (2002). Succinimide hydroxamic acids as potent inhibitors of histone deacetylase (HDAC). Bioorganic & Medicinal Chemistry Letters, 12(20), 2919–2923. [Link]
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van der Giesen, Y., van der Günt, M. C., & de Vries, J. B. (1995). Structure-activity relationships of phenytoin-like anticonvulsant drugs. European Journal of Pharmacology, 281(2), 221-228. [Link]
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Nathar, B. D., Firdausiah, S., & Yusuf, M. (2019). Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. Indonesian Journal of Chemistry, 19(4), 1085-1092. [Link]
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Singh, S., Sharma, B., & Sharma, P. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus, 15(10), e46984. [Link]
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Bayoumi, W. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Letters in Drug Design & Discovery, 17(6), 735-747. [Link]
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Al-Qaisi, J. A., Al-Hiari, Y. M., & Abu-Dahab, R. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. Molecules, 18(12), 14639–14660. [Link]
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Yilmaz, I., & Akbas, H. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. Molecular Biology Reports, 48(12), 7931–7939. [Link]
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Wang, D., Helquist, P., & Wiest, O. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(21), 11897. [Link]
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Singh, S., Sharma, B., & Sharma, P. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus, 15(10), e46984. [Link]
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Rapacz, A., Głuch-Lutwin, M., Mordyl, B., Filipek, B., Abram, M., & Kamiński, K. (2018). Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Epilepsy Research, 143, 111–118. [Link]
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Methot, J. L., Chakravarty, P. K., & Chen, L. (2008). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. Bioorganic & Medicinal Chemistry Letters, 18(9), 2755–2759. [Link]
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Bouhadida, A., Ayadi, W., & Dridi, M. (2018). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Journal of Molecular Structure, 1171, 55-64. [Link]
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Bayoumi, W. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Letters in Drug Design & Discovery, 17(6), 735-747. [Link]
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Rogawski, M. A. (2000). Update on the mechanism of action of antiepileptic drugs. Epilepsia, 41 Suppl 6, S1-6. [Link]
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Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Possible anticancer agents: QSAR analogs of glutamamide: synthesis and pharmacological activity of 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides. European Journal of Medicinal Chemistry, 35(2), 241-248. [Link]
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Khan, K. M., Ali, M., & Wadood, A. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 5(112), 92261-92272. [Link]
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Li, Y., & Liu, X. (2014). Amino Acid Analogs as Possible Cancer Drugs. Promega Connections. [Link]
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Yilmaz, I., & Akbas, H. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. Molecular Biology Reports, 48(12), 7931–7939. [Link]
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Kumar, P., & Narasimhan, B. (2018). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry Central Journal, 12(1), 55. [Link]
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Wang, Y., Zhang, Y., & Zhao, Y. (2018). Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. RSC Advances, 8(59), 33796-33806. [Link]
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Stepień, K., Tomaszewski, M., & Czuczwar, S. J. (2005). Profile of anticonvulsant activity and neuroprotective effects of novel and potential antiepileptic drugs--an update. Pharmacological Reports, 57(6), 719-733. [Link]
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Falch, E., & Krogsgaard-Larsen, P. (1989). Anticonvulsant activity of the gamma-aminobutyric acid uptake inhibitor N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol. European Journal of Pharmacology, 161(2-3), 269-272. [Link]
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Inks, E. S., & Chou, C. J. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8806. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Substituted Succinamic Acids
For researchers, scientists, and drug development professionals, the accurate quantification of N-substituted succinamic acids is paramount. These compounds are not only key intermediates in organic synthesis but also appear as metabolites or degradation products in various pharmaceutical and biological systems. Consequently, robust and reliable analytical methods are essential for quality control, metabolic studies, and ensuring the safety and efficacy of drug products. This guide provides an in-depth comparison of common analytical techniques for N-substituted succinamic acids, with a core focus on the principles and practical application of cross-validation to ensure data integrity.
The Imperative of Method Cross-Validation
In the landscape of analytical chemistry, no single method is universally superior. Each technique possesses inherent strengths and limitations. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore not merely a suggestion but a cornerstone of rigorous scientific practice. It serves to identify and mitigate potential method-specific biases, ensuring the accuracy and reliability of the obtained data. This is particularly crucial in regulated environments where data integrity is non-negotiable, as stipulated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The fundamental logic behind cross-validation is that if two orthogonal methods—that is, methods based on different physicochemical principles—yield comparable results for the same analyte, it significantly increases the confidence in the accuracy of those results.
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical method for N-substituted succinamic acids is contingent upon factors such as the analyte's concentration, the complexity of the sample matrix, and the specific goals of the analysis. Here, we compare three widely employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like N-substituted succinamic acids.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For succinamic acids, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
-
Strengths:
-
High Specificity and Resolution: Capable of separating structurally similar compounds.
-
Versatility: A wide range of columns and mobile phases can be tailored for specific applications.
-
Direct Analysis: Often requires minimal sample preparation, avoiding derivatization steps.
-
-
Considerations:
-
Detection: Succinamic acids may lack a strong chromophore, necessitating UV detection at low wavelengths (e.g., 210 nm) or the use of more universal detectors like mass spectrometry (LC-MS) or charged aerosol detectors (CAD).[4][5]
-
Matrix Effects: Complex sample matrices can interfere with the analysis, potentially requiring solid-phase extraction (SPE) for cleanup.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Principle of Operation: GC separates volatile compounds in the gas phase. Since succinamic acids are generally non-volatile, a crucial derivatization step is required to convert them into more volatile and thermally stable analogs, typically through silylation or esterification.[7][8][9] The separated components are then detected and identified by mass spectrometry.
-
Strengths:
-
High Sensitivity and Selectivity: Mass spectrometry provides excellent sensitivity and structural information, aiding in compound identification.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
-
-
Considerations:
-
Derivatization is Essential: The need for derivatization adds a step to the workflow and can introduce variability if not carefully controlled.[9][10][11] Incomplete derivatization or the formation of byproducts can lead to inaccurate quantification.
-
Thermal Stability: The N-substituent can influence the thermal stability of the derivative, potentially leading to degradation in the GC inlet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR).
-
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. For quantitative applications, the integral of a resonance signal is directly proportional to the number of corresponding nuclei, allowing for the determination of concentration against a certified internal standard.[12]
-
Strengths:
-
Primary Analytical Method: qNMR can be a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.
-
Non-destructive: The sample can be recovered after analysis.
-
Rich Structural Information: Provides detailed structural information, which can be invaluable for identifying impurities.
-
-
Considerations:
-
Lower Sensitivity: Compared to HPLC and GC-MS, NMR generally has lower sensitivity, making it less suitable for trace analysis.
-
Spectral Overlap: In complex mixtures, signals from different compounds can overlap, complicating quantification.[13][14][15]
-
Expertise Required: The operation of NMR instrumentation and the interpretation of data require a higher level of expertise.
-
Data Presentation: A Comparative Summary
| Analytical Method | Principle | Sample Preparation | Strengths | Limitations | Typical Application |
| HPLC | Differential partitioning between liquid mobile and solid stationary phases. | Minimal; dissolution in a suitable solvent. May require SPE for complex matrices.[6] | High specificity, versatility, direct analysis. | Requires chromophore for UV detection; potential for matrix effects. | Routine quality control, stability studies, analysis of complex mixtures. |
| GC-MS | Separation of volatile compounds in the gas phase with mass spectrometric detection. | Derivatization (e.g., silylation) is mandatory to increase volatility.[9] | High sensitivity and selectivity, structural information from MS. | Derivatization adds complexity and potential for error; analyte must be thermally stable. | Impurity profiling, metabolomics, trace analysis. |
| NMR | Exploits the magnetic properties of atomic nuclei for structural and quantitative analysis. | Dissolution in a deuterated solvent with a certified internal standard. | Primary analytical method, non-destructive, rich structural information. | Lower sensitivity, potential for spectral overlap, requires specialized expertise. | Purity assessment of reference standards, structural confirmation, analysis of major components. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness of the analytical data, the following detailed protocols are provided as a starting point. It is crucial to perform method validation according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][16][17]
Protocol 1: HPLC-UV Analysis of an N-Aryl Succinamic Acid
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 6.5) and filter through a 0.45 µm membrane.[5]
-
Standard Preparation: Accurately weigh and dissolve the N-aryl succinamic acid reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Protocol 2: GC-MS Analysis of an N-Alkyl Succinamic Acid via Silylation
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5MS).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare standard solutions of the N-alkyl succinamic acid in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Sample and Standard Derivatization:
-
Pipette a known volume of the sample or standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 3-4 hours) to ensure complete derivatization.[9][10][11]
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a suitable temperature (e.g., 80 °C), then ramp to a final temperature (e.g., 280 °C).
-
Carrier gas: Helium at a constant flow rate.
-
MS parameters: Electron ionization (EI) at 70 eV, scan range appropriate for the target analyte.
-
-
Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using an internal standard or an external calibration curve based on the peak area of a characteristic ion.
Protocol 3: Quantitative NMR (qNMR) Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified internal standard with a known purity that has a simple spectrum and resonances that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the N-substituted succinamic acid sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant signals (typically 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
-
Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
-
The Cross-Validation Workflow: A Visual Guide
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for N-substituted succinamic acids.
Caption: Workflow for cross-validation of analytical methods.
Conclusion: Ensuring Data You Can Trust
The selection of an analytical method for N-substituted succinamic acids should be a deliberate process, weighing the strengths and weaknesses of each technique against the specific requirements of the analysis. While HPLC, GC-MS, and NMR are all powerful tools, their true potential is only realized through rigorous validation. Cross-validation stands as a critical component of this process, providing an orthogonal check that elevates the confidence in the analytical data. By embracing the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their results, ultimately contributing to the advancement of science and the development of safe and effective products.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of N-Phenethylsuccinamic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Phenethylsuccinamic acid. Designed for researchers, laboratory managers, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure safety and environmental compliance. The procedures outlined are grounded in established principles of chemical waste management, emphasizing risk mitigation at every stage.
Hazard Assessment and Material Properties
All chemical waste must be evaluated to determine if it meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA), which includes characteristics of ignitability, corrosivity, reactivity, and toxicity.[1][2] Given its acidic nature and irritant properties, this compound waste must be managed as hazardous chemical waste.
Table 1: Material Properties of this compound Analogs
| Property | Value | Source |
| Chemical Name | (R)-(+)-N-(1-Phenylethyl)succinamic acid | [3][4] |
| CAS Number | 21752-33-0 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][4] |
| Molecular Weight | 221.25 g/mol | [3][4] |
| Appearance | Likely a solid powder at room temperature. | [5] |
| Known Hazards (from analogs) | Causes skin irritation, Causes serious eye irritation. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound in any form, including for disposal, the following PPE is required to minimize exposure risks.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection : A standard laboratory coat is required to prevent skin contact.[6]
-
Respiratory Protection : When handling the solid powder where dust may be generated, use an appropriate respirator or work within a certified chemical fume hood to prevent inhalation.
Disposal Decision Workflow
The proper disposal route for this compound is collection for professional disposal by a licensed hazardous waste contractor.[7] On-site treatment, such as neutralization, is generally not recommended without the explicit, written approval of your institution's Environmental Health & Safety (EHS) department. Such treatment requires a thorough understanding of the reaction, potential byproducts, and local regulations.[8][9]
The following workflow diagram illustrates the decision-making process for managing different forms of this compound waste.
Caption: Disposal workflow for this compound waste streams.
Standard Operating Procedures (SOPs) for Disposal
These SOPs provide detailed, step-by-step methodologies for the collection of this compound waste.
This procedure applies to expired reagents, excess material, or solid residues.
-
Work Area Preparation : Perform all handling within a chemical fume hood to minimize inhalation risk.
-
Containerization : Place the original container, if available and intact, into a sealable plastic bag. If transferring solid waste, use a chemically compatible, leak-proof container with a screw-top cap.[10]
-
Labeling : Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[10]
-
Storage : Securely close the container and move it to your laboratory's designated Satellite Accumulation Area (SAA).[10]
-
Logistics : Arrange for waste pickup through your institution's EHS department.
This procedure applies to liquid waste streams, such as from reaction workups or cleaning procedures.
-
Waste Collection : Designate a chemically compatible (e.g., High-Density Polyethylene - HDPE) container for "Aqueous Acidic Waste."
-
Segregation : Do not mix this waste stream with other waste types, particularly bases or strong oxidizers.
-
Transfer : Carefully pour the aqueous waste into the designated collection container. Avoid splashing.
-
Labeling and Storage : Ensure the container is properly labeled as hazardous waste, detailing all chemical components and their approximate concentrations. Keep the container sealed when not in use and store it in the SAA.[1]
-
Logistics : When the container is full, arrange for pickup via your institutional EHS procedures.
This procedure applies to disposable items like gloves, weigh boats, and contaminated paper towels.
-
Collection : Place all contaminated solid debris into a designated, labeled solid waste container or a durable, sealable plastic bag.
-
Labeling : The container or bag must be clearly marked as "Hazardous Waste" and list the chemical contaminant (this compound).
-
Storage : Once full, seal the container/bag and place it in the SAA for solid chemical waste.
-
Glassware : Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste under SOP B.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to handle it, prevent its spread. For solid spills, avoid creating dust.
-
Cleanup :
-
Wear the appropriate PPE as described in Section 2.
-
Gently cover the spilled solid with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste (SOP C).
-
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Regulatory Compliance Overview
All laboratory waste is regulated under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA. Academic laboratories may operate under specific regulations (Subpart K of 40 CFR part 262), which include requirements for waste removal from the lab within twelve months and the development of a formal Laboratory Management Plan.[2][11] It is the responsibility of the individual researcher and the institution to comply with all federal, state, and local regulations. Always consult your institution's EHS department for specific guidance, as they are the final authority on disposal procedures within your organization.
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Navigating the Safe Handling of N-Phenethylsuccinamic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Phenethylsuccinamic acid. As the toxicological properties of this compound have not been fully investigated, this document synthesizes field-proven insights and data from structurally similar compounds, such as Phenylsuccinic acid, to establish a robust framework for safe laboratory practices.
A Proactive Approach to Safety: Understanding the Risks
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is crucial. Structurally related compounds, like Phenylsuccinic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, it is prudent to assume that this compound, likely a solid powder, presents similar hazards. The primary routes of exposure to be controlled are inhalation of dust particles, skin contact, and eye contact.
Adherence to the general principles of laboratory safety, such as minimizing exposure to all chemicals and assuming that unknown substances are toxic, forms the foundation of a safe working environment.[2]
Essential Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is a critical final barrier in preventing chemical exposure.[3][4] The following table outlines the recommended PPE for handling this compound, based on the potential hazards identified.
| Body Part | Potential Hazard | Recommended PPE | Rationale and Best Practices |
| Eyes & Face | Airborne dust particles, splashes | Chemical safety goggles with side shields or a face shield | Standard safety glasses do not provide adequate protection from dust. Goggles should provide a full seal around the eyes. A face shield offers an additional layer of protection, especially when handling larger quantities.[5] |
| Hands | Direct skin contact, irritation | Chemical-resistant gloves (e.g., nitrile) | Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[6][7] |
| Body | Dust settling on clothing, accidental spills | Laboratory coat | A lab coat should be fully buttoned to provide maximum coverage. It should be made of a suitable material, such as cotton, to offer protection against light splashes and dust.[6] |
| Respiratory | Inhalation of fine dust particles | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary. | All handling of this compound powder should be performed in a chemical fume hood to minimize inhalation risk. If a fume hood is not available, a risk assessment should be conducted to determine if respiratory protection is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Meticulous planning and execution are key to minimizing the risks associated with handling powdered chemical compounds.
Preparation and Weighing
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to contain any dust.[8]
-
Surface Protection: Before starting, cover the work surface with absorbent bench paper to easily clean up any spills.[8]
-
Gather Materials: Have all necessary equipment, including weigh boats, spatulas, and waste containers, readily available within the designated area to minimize movement.
-
Weighing: Use an enclosed balance if possible to further contain dust.[8] Transfer the powder in small increments to reduce the risk of creating airborne dust.[8]
During the Experiment
-
Container Management: Keep the container of this compound closed when not in use.[8][9]
-
Avoid Contamination: Never return unused chemicals to the original container to prevent contamination.[10]
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[6] Always wash your hands thoroughly after handling any chemicals, even if gloves were worn.[2][6]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound, including weigh boats, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Regulatory Compliance: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][12][13] Do not dispose of chemical waste down the drain or in the regular trash.[14]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
